A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-N-isobutyl-3-methoxyaniline
Executive Summary & Strategic Context Halogenated and methoxylated aniline derivatives are highly valued building blocks in modern medicinal chemistry, offering unique steric and electronic profiles that enhance the phar...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
Halogenated and methoxylated aniline derivatives are highly valued building blocks in modern medicinal chemistry, offering unique steric and electronic profiles that enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs)[1]. Specifically, 4-fluoro-3-methoxyaniline serves as a critical intermediate in the synthesis of numerous biologically active compounds, including antimalarial 4(1H)-quinolone-3-diarylethers[2].
This whitepaper details a robust, two-stage synthetic pathway for 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8). The strategy relies on the initial generation of the primary aniline core via catalytic hydrogenation, followed by a highly chemoselective reductive amination to install the isobutyl moiety. This sequence is designed to maximize atom economy, prevent over-alkylation, and ensure a self-validating protocol suitable for scale-up.
Retrosynthetic Analysis & Mechanistic Rationale
The target molecule, 4-Fluoro-N-isobutyl-3-methoxyaniline, can be disconnected at the exocyclic C–N bond.
Disconnection 1 (C–N Bond): Direct alkylation of anilines with alkyl halides often suffers from poor selectivity, leading to mixtures of mono- and di-alkylated products. To circumvent this, we utilize a reductive amination strategy using isobutyraldehyde. The transient imine is selectively reduced using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that does not reduce the parent aldehyde, ensuring strict mono-alkylation.
Disconnection 2 (N–O Reduction): The primary aniline precursor, 4-fluoro-3-methoxyaniline, is best accessed via the catalytic hydrogenation of 2-fluoro-5-nitroanisole. Palladium on carbon (Pd/C) is selected as the catalyst due to its high efficiency in reducing nitro groups under mild hydrogen pressure (40 p.s.i. to 5 bar) without inducing unwanted hydrodefluorination[3][4].
Synthetic Workflow Diagram
Synthesis workflow of 4-Fluoro-N-isobutyl-3-methoxyaniline via reductive amination.
Experimental Methodologies
The following protocols are engineered as self-validating systems. In-process controls (IPCs) such as TLC or LC-MS are integrated to ensure the complete consumption of starting materials before proceeding to downstream isolation.
Protocol A: Synthesis of 4-Fluoro-3-methoxyaniline via Catalytic Hydrogenation
Causality Focus: The use of 1,4-dioxane as a solvent provides excellent solubility for the nitroarene while remaining inert to the hydrogenation conditions. Maintaining the pressure at 40 p.s.i. ensures rapid reduction while preventing the cleavage of the robust C-F bond.
Preparation: Suspend 10.0 g of 2-fluoro-5-nitroanisole in 100 mL of anhydrous 1,4-dioxane in a pressure-rated hydrogenation vessel[3].
Catalyst Addition: Carefully add 1.0 g of 5% Palladium on Carbon (Pd/C) catalyst[3]. Safety Note: Pd/C is pyrophoric; add under a blanket of inert gas (Argon or Nitrogen).
Hydrogenation: Seal the vessel, purge the atmosphere with nitrogen three times, and then pressurize with hydrogen gas to 40 p.s.i. (approx. 2.75 bar)[3]. Agitate the mixture at ambient temperature.
Monitoring: Monitor hydrogen uptake. The reaction is self-terminating; proceed when hydrogen consumption ceases (typically 2-4 hours). Verify completion via LC-MS.
Workup: Vent the hydrogen gas safely and purge the vessel with nitrogen. Filter the suspension through a pad of Celite to remove the Pd/C catalyst.
Isolation: Concentrate the filtrate in vacuo to yield 4-fluoro-3-methoxyaniline as a crude oil or off-white solid, which can be used directly in the next step without further purification[3].
Protocol B: Reductive Amination to 4-Fluoro-N-isobutyl-3-methoxyaniline
Causality Focus: NaBH(OAc)₃ is chosen over NaBH₄ or NaCNBH₃ because it is non-toxic (unlike cyanoborohydride) and exhibits superior chemoselectivity for imines over aldehydes in weakly acidic environments, preventing the formation of isobutanol side-products.
Imine Formation: Dissolve 5.0 g (35.4 mmol) of the synthesized 4-fluoro-3-methoxyaniline in 75 mL of anhydrous 1,2-dichloroethane (DCE). Add 1.2 equivalents (3.06 g, 42.5 mmol) of isobutyraldehyde.
Acid Catalysis (Optional but recommended): Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to facilitate imine formation. Stir at room temperature for 1 hour.
Reduction: Portion-wise, add 1.5 equivalents (11.2 g, 53.1 mmol) of sodium triacetoxyborohydride (NaBH(OAc)₃) over 15 minutes to control the mild exotherm.
Reaction Maturation: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor the disappearance of the primary aniline via TLC (Hexanes/EtOAc 7:3).
Quenching & Extraction: Quench the reaction by carefully adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acetic acid and boron byproducts. Extract the aqueous layer with dichloromethane (2 x 50 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to yield the pure 4-Fluoro-N-isobutyl-3-methoxyaniline.
Quantitative Data & Analytical Metrics
The following table summarizes the expected reaction parameters, stoichiometric ratios, and validation metrics for the two-step synthesis.
Reaction Step
Reagents / Catalyst
Temp / Pressure
Expected Yield
Key Analytical Marker (IPC)
1. Hydrogenation
2-Fluoro-5-nitroanisole, H₂, 5% Pd/C
25°C / 40 p.s.i.
>95% (Crude)
Loss of NO₂ stretch (~1530 cm⁻¹) in IR; Mass shift -30 Da[3].
Spectroscopic Profiling of 4-Fluoro-N-isobutyl-3-methoxyaniline: An In-Depth Technical Guide
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8) Executive Summary & Structural Rationale In modern medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8)
Executive Summary & Structural Rationale
In modern medicinal chemistry, highly substituted halogenated anilines serve as privileged scaffolds for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and CNS-active therapeutics[1]. 4-Fluoro-N-isobutyl-3-methoxyaniline is a specialized building block characterized by a unique electronic push-pull system. The fluorine atom imparts metabolic stability and lipophilicity, while the methoxy group acts as a strong resonance donor (+R). The addition of the N-isobutyl chain enhances the compound's steric bulk and modulates the basicity of the secondary amine.
This whitepaper provides a comprehensive, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS).
Logical workflow for the multi-modal spectroscopic validation of the target compound.
Predictive & Empirical Spectroscopic Profiling
To ensure absolute structural confidence, spectroscopic data must be cross-validated. The aromatic core shifts are extrapolated from the primary aniline precursor, 4-fluoro-3-methoxyaniline, which exhibits characteristic heteronuclear spin-spin coupling (
JHF
) to the fluorine nucleus[2]. The N-isobutyl side chain exhibits a diagnostic doublet at ~2.90 ppm for the methylene protons, consistent with established N-alkyl aromatic amine profiles[3].
Nuclear Magnetic Resonance (NMR)
The
19
F nucleus (spin ½) significantly complicates the
1H
and
13C
spectra due to robust heteronuclear coupling. In the
13C
spectrum, the C4 carbon directly attached to the fluorine atom appears as a large doublet (
1JCF≈235
Hz).
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment / Causality
6.85
dd
11.0, 8.5
1H
Ar-H5 : Ortho to F (
3JHF
) and ortho to H6.
6.25
dd
7.5, 2.5
1H
Ar-H2 : Meta to F (
4JHF
) and meta to H6.
6.15
ddd
8.5, 3.5, 2.5
1H
Ar-H6 : Para to F, ortho to H5, meta to H2.
3.85
s
-
3H
-OCH
3 : Deshielded by the adjacent oxygen.
3.65
br s
-
1H
-NH : Broadened due to quadrupolar relaxation of N.
2.90
d
6.8
2H
-CH
2
- : Split by the adjacent methine proton[3].
1.90
m
-
1H
-CH(CH
3
)
2 : Complex multiplet from adjacent protons.
Infrared spectroscopy provides orthogonal validation of the functional groups. The use of Attenuated Total Reflectance (ATR) eliminates the need for KBr pellets, preventing moisture interference that could obscure the critical N-H stretch.
Table 3: Key FT-IR (ATR) Spectral Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
Causality / Structural Significance
3410
Medium, broad
N-H stretch
Confirms the secondary amine linkage.
2955, 2870
Strong
C-H stretch (sp³)
Validates the presence of the isobutyl chain.
1620, 1515
Strong
C=C stretch (Ar)
Aromatic ring breathing modes.
1250
Strong
C-O-C stretch
Asymmetric stretch of the methoxy ether.
1210
Strong
C-F stretch
Highly polar carbon-fluorine bond.
High-Resolution Mass Spectrometry (HRMS)
Under Electrospray Ionization (ESI+), the highly basic secondary amine readily accepts a proton to form the
[M+H]+
pseudomolecular ion at m/z 198.1290. Collision-Induced Dissociation (CID) triggers a highly predictable fragmentation cascade.
Proposed ESI-MS/MS fragmentation pathway highlighting the loss of the N-isobutyl group.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that all analytical workflows operate as self-validating systems. The following protocols guarantee data integrity.
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
3
is selected because its low polarity prevents the disruption of the secondary amine's hydrogen-bonding network, while providing a stable deuterium lock signal.
Instrument Tuning: Tune the probe to the exact resonance frequencies of
1
H (400 MHz),
13
C (100 MHz), and
19
F (376 MHz).
Acquisition Parameters (
13
C): Set a relaxation delay (
d1
) of 2.0 seconds and acquire 512 scans.
Causality: A 2.0s delay ensures complete longitudinal relaxation (
T1
) of the quaternary carbons (C1, C3, C4), which lack attached protons to facilitate rapid dipole-dipole relaxation. Failing to allow sufficient
T1
relaxation results in artificially suppressed signals for the fluoro- and methoxy-substituted carbons.
Validation Check: If the internal standard (TMS) does not appear precisely at 0.00 ppm with a linewidth at half-height (
W1/2
) of <1.0 Hz, the magnetic field homogeneity (shim) is inadequate. The acquisition must be aborted, shimmed, and restarted.
Protocol B: UPLC-ESI-MS/MS Profiling
Chromatography: Inject 1 µL of a 1 µg/mL sample (in MeOH) onto a C18 UPLC column using a gradient of 0.1% Formic Acid in Water/Acetonitrile.
Ionization Source Setup: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.
Causality: 3.0 kV maintains a stable Taylor cone without inducing electrical discharge. The 350 °C desolvation temperature rapidly evaporates the aqueous-organic droplets, concentrating the charge on the highly basic N-isobutyl secondary amine to maximize
[M+H]+
yield.
Collision-Induced Dissociation (CID): Apply a collision energy ramp from 15 to 35 eV using Argon as the collision gas.
Causality: This energy range is required to overcome the activation barrier for the alkene elimination of the N-isobutyl chain (loss of 56 Da).
Validation Check: The presence of the m/z 142.06 fragment must be observed. If the parent ion (m/z 198.13) remains unfragmented, the collision energy is too low, indicating a failure in the CID cell calibration.
Protocol C: FT-IR (ATR) Spectral Acquisition
Background Subtraction: Collect a 32-scan background spectrum on a clean diamond ATR crystal.
Causality: The background scan must be collected immediately prior to the sample to subtract atmospheric water vapor and carbon dioxide, ensuring the critical N-H stretch at 3410 cm⁻¹ is not obscured by ambient humidity.
Sample Application: Apply 2 mg of the neat compound directly onto the diamond crystal and apply uniform pressure using the anvil.
Validation Check: The baseline transmittance must return to >95% between absorption bands. A sloping baseline indicates poor contact between the sample and the ATR crystal, requiring re-application and increased anvil pressure.
Conclusion
The comprehensive spectroscopic profiling of 4-Fluoro-N-isobutyl-3-methoxyaniline relies on the synergistic interpretation of NMR, FT-IR, and HRMS data. By understanding the underlying quantum mechanical and thermodynamic causalities—such as heteronuclear
19F−13C
coupling and ESI-driven alkene elimination—researchers can confidently validate the structural integrity of this critical pharmaceutical building block.
References
Vertex Pharmaceuticals Inc. (2025). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline. Google Patents.
Maestro, M. C., et al. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega, 4(9), 13943–13953. Available at:[Link]
Solubility of 4-Fluoro-N-isobutyl-3-methoxyaniline in common solvents
Thermodynamic Solubility and Solvation Dynamics of 4-Fluoro-N-isobutyl-3-methoxyaniline: A Technical Whitepaper Executive Summary 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8) is a highly specialized secondary...
Author: BenchChem Technical Support Team. Date: April 2026
Thermodynamic Solubility and Solvation Dynamics of 4-Fluoro-N-isobutyl-3-methoxyaniline: A Technical Whitepaper
Executive Summary
4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8) is a highly specialized secondary aniline building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics. Because it is a highly decorated aromatic system, its solvation behavior is complex and dictates its utility in downstream synthetic workflows, such as Buchwald-Hartwig cross-coupling.
This whitepaper provides an in-depth analysis of the physicochemical causality driving the solubility of 4-Fluoro-N-isobutyl-3-methoxyaniline, a comprehensive solubility matrix across common solvents, and a self-validating experimental protocol for thermodynamic solubility profiling.
Physicochemical Causality: The "Why" Behind the Solubility
To predict and manipulate the solubility of 4-Fluoro-N-isobutyl-3-methoxyaniline, one must deconstruct its molecular architecture. The compound’s solvation dynamics are governed by the interplay of four distinct structural features:
The Secondary Amine Core (-NH-iBu): Unlike primary anilines, the secondary nitrogen possesses only a single hydrogen-bond donor. Furthermore, the isobutyl chain introduces significant steric bulk that physically shields this proton from solvent interactions. This drastically reduces aqueous solubility while exponentially increasing lipophilicity (LogP) and affinity for non-polar organic solvents[1].
The 4-Fluoro Substituent: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) on the aromatic ring. This pulls electron density away from the amine nitrogen, lowering its basicity (estimated pKa ~ 4.0–4.5, analogous to base 4-fluoroaniline[2]). Consequently, the molecule remains unprotonated and neutral in physiological water (pH 7.4), rendering it practically insoluble unless the pH is dropped significantly below its pKa.
The 3-Methoxy Substituent: The methoxy group acts as a potent hydrogen-bond acceptor. While it does not overcome the extreme hydrophobicity of the isobutyl group in water, it creates strong dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, DMF), making them ideal vehicles for stock solutions[3].
Aromatic Stacking: The planar benzene ring facilitates
π−π
stacking interactions, which are effectively solvated by aromatic solvents like toluene.
Solubility Matrix in Common Solvents
The table below synthesizes the solubility profile of 4-Fluoro-N-isobutyl-3-methoxyaniline across a spectrum of laboratory solvents, grounded in dielectric constants and structural causality.
Solvent
Polarity Index
Dielectric Constant (
ϵ
)
Estimated Solubility Profile
Mechanistic Rationale
Water (pH 7.4)
9.0
80.1
Practically Insoluble (< 0.1 mg/mL)
High lipophilicity and steric shielding of the lone H-bond donor prevent aqueous hydration[4].
Water (pH 2.0)
9.0
80.1
Slightly Soluble
Protonation of the secondary amine forms a soluble, ionic ammonium salt.
DMSO / DMF
7.2 / 6.4
46.7 / 36.7
Very Soluble (> 100 mg/mL)
Strong dipole-dipole interactions with the methoxy and fluoro groups; ideal for biological assay stock solutions.
THF / 1,4-Dioxane
4.0 / 4.8
7.5 / 2.2
Freely Soluble
Ethereal oxygens coordinate with the secondary amine. These are the universally recommended solvents for Buchwald-Hartwig aminations of this substrate[1].
Toluene
2.4
2.4
Freely Soluble
Favorable hydrophobic and
π−π
interactions with the aromatic core and isobutyl chain.
Methanol / Ethanol
5.1 / 5.2
33.0 / 24.3
Soluble
Alcohols act as H-bond donors to the methoxy oxygen and fluorine atom, overcoming the lipophilic barrier.
Hexane
0.1
1.9
Moderately Soluble
Solubilizes the hydrophobic isobutyl chain, but lacks the dipole interactions required to fully solvate the polar substituents.
When transitioning this intermediate into process chemistry, kinetic solubility (visual dissolution) is insufficient. You must establish thermodynamic solubility —the absolute equilibrium between the solid lattice and the solvated state.
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By utilizing a dual-time-point sampling methodology, the system inherently proves whether true equilibrium has been achieved, eliminating operator bias.
Step-by-Step Methodology:
Saturation Preparation: Weigh 50 mg of 4-Fluoro-N-isobutyl-3-methoxyaniline into a 2.0 mL light-protected microcentrifuge tube. Add 1.0 mL of the target solvent to ensure a vast excess of solid (suspension).
Isothermal Equilibration: Place the tube in a thermoshaker at 25.0 ± 0.1 °C, agitating at 800 RPM.
Time-Point 1 (24 Hours): Extract a 100 µL aliquot. Centrifuge at 15,000 × g for 15 minutes to pellet undissolved solids. Carefully decant the supernatant, dilute with mobile phase, and quantify via HPLC-UV (254 nm). Record concentration as
C24
.
Time-Point 2 (48 Hours): Extract a second 100 µL aliquot from the original shaking tube. Repeat the centrifugation and HPLC-UV quantification. Record concentration as
C48
.
The Self-Validation Gate: Calculate the variance between the two time points:
Δ=∣C48−C24∣/C24×100
.
Pass: If
Δ<5%
, the system has self-validated that thermodynamic equilibrium is reached. The solubility is recorded as the average of
C24
and
C48
.
Fail: If
Δ≥5%
, kinetic dissolution is still occurring. The system alerts the operator to extend shaking to 72 hours and repeat the validation loop.
Application Insights: Solvent Selection in Cross-Coupling
In drug development, 4-Fluoro-N-isobutyl-3-methoxyaniline is rarely an end-product; it is typically subjected to C-N bond formation to build complex heterocyclic scaffolds.
When performing Palladium-catalyzed Buchwald-Hartwig aminations with this electron-rich secondary aniline, the choice of solvent is critical. The reaction requires anhydrous, deoxygenated, aprotic solvents[1]. Because the isobutyl group imparts high lipophilicity, Toluene and 1,4-Dioxane are the superior choices. They not only fully solubilize the secondary aniline intermediate[4], but they also maintain the solubility of bulky, non-polar palladium precatalysts (e.g., RuPhos Pd G3) required to overcome the steric hindrance of the isobutyl chain[1]. Attempting this coupling in highly polar or protic solvents often leads to competitive
β
-hydride elimination or catalyst precipitation.
HPLC method development for 4-Fluoro-N-isobutyl-3-methoxyaniline analysis
This technical guide details the rationale, development, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8). Designe...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide details the rationale, development, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8). Designed for researchers and drug development professionals, this protocol eschews basic step-listing in favor of a causality-driven approach, ensuring that every chromatographic parameter is scientifically justified and self-validating.
Mechanistic Rationale & Physicochemical Profiling
Before establishing the Analytical Target Profile (ATP) as recommended by 1[1], we must analyze the molecule's structural impact on chromatography:
The Secondary Amine (N-isobutyl group): Secondary amines are notorious for causing severe peak tailing on silica-based stationary phases. This is caused by secondary ion-exchange interactions between the basic nitrogen and residual, unendcapped silanols on the silica surface.
Causality in Method Design: To mitigate this, we employ an acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic Acid (TFA). TFA acts as both an acidifier (protonating the amine to prevent mixed-mode retention) and a strong ion-pairing agent. The trifluoroacetate anion forms a neutral, hydrophobic ion pair with the protonated N-isobutyl amine, masking the positive charge and driving pure partition-based retention.
Hydrophobicity & Steric Bulk: The isobutyl chain, combined with the fluoro- and methoxy-substituted aromatic ring, renders the molecule moderately lipophilic.
Causality in Column Selection: While a standard C18 column provides adequate retention, we select a polar-embedded C18 stationary phase (e.g., amide-linked). The embedded polar group creates a virtual hydration layer near the silica surface, sterically shielding any remaining active silanols from the bulky basic analyte, guaranteeing peak symmetry.
Chromophoric Activity: The conjugated aromatic system, enhanced by the electron-donating methoxy group, provides strong UV absorbance, making Photodiode Array (PDA) detection at 254 nm optimal for simultaneous determination of the API and potential degradation products[2].
Fig 1: Lifecycle-based HPLC method development workflow aligned with ICH Q14 and Q2(R2).
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is engineered as a self-validating system . The analytical sequence is programmed to automatically halt if the System Suitability Test (SST) fails predefined criteria, ensuring no invalid data is ever generated or reported.
Lowers pH to ~2.0; provides ion-pairing for the basic nitrogen.
Mobile Phase B
0.1% TFA in Acetonitrile (ACN)
ACN provides lower backpressure and better UV transparency than Methanol.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temp
40°C
Reduces mobile phase viscosity; improves mass transfer kinetics in pores.
Detection
PDA at 254 nm (Reference 360 nm)
Captures the primary
π→π∗
transitions of the substituted aromatic ring.
Injection Vol
10 µL
Prevents column overloading while maintaining high signal-to-noise (S/N).
Gradient Elution Program
A gradient approach is utilized to ensure that highly polar degradation products elute early, while strongly retained hydrophobic impurities are flushed from the column[3].
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Profile
0.0
85
15
Initial hold to focus the analyte band.
2.0
85
15
Isocratic hold.
12.0
20
80
Linear gradient to elute the main peak and lipophilic impurities.
15.0
20
80
High-organic wash to clear strongly bound matrix components.
15.1
85
15
Return to initial conditions.
20.0
85
15
Column re-equilibration (5 column volumes).
Step-by-Step Sample Preparation
Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting).
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 4-Fluoro-N-isobutyl-3-methoxyaniline reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.
Working Standard Solution (100 µg/mL): Transfer 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability Test (SST) - The Self-Validating Mechanism
Before any sample is analyzed, the system must prove its fitness for purpose. Inject the Working Standard Solution (100 µg/mL) in five replicates. The sequence must automatically abort if the following criteria are not met:
SST Parameter
Acceptance Criteria
Purpose of Validation
Retention Time (RT) %RSD
≤
1.0%
Verifies pump flow stability and column equilibration.
Peak Area %RSD
≤
2.0%
Verifies autosampler precision and detector stability.
Tailing Factor (
Tf
)
≤
1.5
Ensures silanol interactions are successfully suppressed.
Theoretical Plates (
N
)
≥
5,000
Confirms column efficiency and absence of voiding.
Method Validation Framework
Validation is executed in strict accordance with 4[4] and5[5].
Specificity via Forced Degradation
To prove the method is stability-indicating, 4-Fluoro-N-isobutyl-3-methoxyaniline must be subjected to stress conditions to generate potential degradation products (e.g., cleavage of the methoxy group or oxidation of the secondary amine)[3].
Acid/Base Hydrolysis: 0.1 N HCl and 0.1 N NaOH at 80°C for 2 hours.
Oxidation: 3%
H2O2
at room temperature for 24 hours.
Photolysis: UV light exposure (200 Watt-hours/m
2
) per ICH Q1B.
Acceptance: The main peak must achieve a peak purity angle less than the peak purity threshold (via PDA), demonstrating no co-elution with degradants. Resolution (
Rs
) between the API and the closest eluting degradant must be
≥
1.5.
Quantitative Validation Parameters
Validation Parameter
Execution Strategy
ICH Q2(R2) Acceptance Criteria
Linearity & Range
5 concentration levels from 50% to 150% of target concentration (50 - 150 µg/mL).
Application Notes and Protocols for the N-Alkylation of 4-Fluoro-3-methoxyaniline
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of N-Alkylated Anilines in Modern Chemistry N-alkylated anilines are privileged structural motifs that are integral to a va...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated Anilines in Modern Chemistry
N-alkylated anilines are privileged structural motifs that are integral to a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials science.[1][2][3] The introduction of an alkyl group to the nitrogen atom of an aniline derivative, such as 4-fluoro-3-methoxyaniline, can profoundly influence its physicochemical properties, biological activity, and synthetic utility. The specific substitution pattern of 4-fluoro-3-methoxyaniline, featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group, presents unique considerations for its chemical transformations. This guide provides a comprehensive overview of robust and scalable protocols for the N-alkylation of 4-fluoro-3-methoxyaniline, with a focus on explaining the underlying chemical principles and providing actionable, field-proven methodologies.
Strategic Approaches to the N-Alkylation of 4-Fluoro-3-methoxyaniline
The selection of an appropriate N-alkylation strategy is contingent upon several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance of the starting materials. For a substituted aniline like 4-fluoro-3-methoxyaniline, two primary methods are highly effective: Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Amination .
Substituent Effects in 4-Fluoro-3-methoxyaniline
The electronic properties of the substituents on the aniline ring play a crucial role in its reactivity. The fluorine atom at the 4-position is electron-withdrawing, which decreases the basicity and nucleophilicity of the amino group.[4][5] Conversely, the methoxy group at the 3-position is electron-donating through resonance, which can partially offset the effect of the fluorine. Understanding this electronic interplay is key to optimizing reaction conditions.
Method 1: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds, involving the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6] This two-step, one-pot process first involves the formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[6]
Mechanism of Reductive Amination
The reaction proceeds through the initial formation of a hemiaminal, followed by dehydration to an imine (for primary amines) or an iminium ion (for secondary amines). A selective reducing agent then delivers a hydride to the electrophilic carbon of the C=N bond to yield the N-alkylated product.
Caption: General workflow for reductive amination.
Advantages of Reductive Amination:
High Selectivity: Over-alkylation is often avoided as the resulting secondary amine is generally less reactive than the starting primary amine under these conditions.
Mild Reaction Conditions: Many reductive amination protocols utilize mild reducing agents that are tolerant of a wide range of functional groups.[7][8]
Versatility: A vast library of commercially available aldehydes and ketones allows for the introduction of diverse alkyl substituents.
Protocol: N-Alkylation of 4-Fluoro-3-methoxyaniline via Reductive Amination
This protocol details the N-alkylation of 4-fluoro-3-methoxyaniline with a generic aldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
Reagent/Material
Molar Mass ( g/mol )
Amount (mmol)
Mass/Volume
4-Fluoro-3-methoxyaniline
141.14
1.0
141 mg
Aldehyde (e.g., isobutyraldehyde)
72.11
1.2
104 µL
Sodium triacetoxyborohydride (NaBH(OAc)3)
211.94
1.5
318 mg
Dichloromethane (DCM), anhydrous
-
-
10 mL
Acetic Acid (optional)
60.05
1.0
57 µL
Saturated aq. Sodium Bicarbonate (NaHCO3)
-
-
As needed
Anhydrous Magnesium Sulfate (MgSO4)
-
-
As needed
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-3-methoxyaniline (141 mg, 1.0 mmol) and anhydrous dichloromethane (10 mL).
Stir the solution until the aniline is fully dissolved.
Add the aldehyde (1.2 mmol) to the solution. If desired, acetic acid (1.0 mmol) can be added to catalyze imine formation, particularly for less reactive carbonyls.[7][8]
Stir the mixture at room temperature for 20-30 minutes.
In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol). Note: The reaction may be mildly exothermic.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to afford the desired N-alkylated 4-fluoro-3-methoxyaniline.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[9][10] This powerful transformation has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[10][11]
Mechanism of Buchwald-Hartwig Amination
The catalytic cycle involves a Pd(0)/Pd(II) manifold. Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst.[9][10][11]
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Advantages of Buchwald-Hartwig Amination:
Broad Scope: A wide variety of aryl and heteroaryl halides/triflates can be coupled with primary and secondary amines.[9][10]
Functional Group Tolerance: The reaction is tolerant of many functional groups that might not be compatible with other N-alkylation methods.
Milder Conditions: Compared to classical methods like the Ullmann condensation, Buchwald-Hartwig amination often proceeds under milder conditions.[9]
Protocol: N-Alkylation of an Amine with 4-Fluoro-3-methoxy-bromobenzene (as a precursor to the target)
While the prompt asks for N-alkylation of 4-fluoro-3-methoxyaniline, it's important to note that Buchwald-Hartwig is typically used to form the aryl-nitrogen bond. Thus, this protocol describes the coupling of an amine with an appropriately substituted aryl halide, which is a common synthetic route to such products.
In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol).
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
Add sodium tert-butoxide (135 mg, 1.4 mmol).
Add anhydrous toluene (5 mL) via syringe, followed by 4-bromo-1-fluoro-2-methoxybenzene (205 mg, 1.0 mmol) and the primary amine (1.2 mmol).
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the N-alkylated 4-fluoro-3-methoxyaniline derivative.
Alternative Strategies: Borrowing Hydrogen Catalysis
A greener and increasingly popular alternative for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[1][12][13] This approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Ru, Ir, or Pd).[12][14][15] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the aniline. The borrowed hydrogen is then used to reduce the resulting imine, regenerating the catalyst and producing water as the only byproduct.[1][12]
Caption: Conceptual workflow of Borrowing Hydrogen catalysis.
This method is highly atom-economical and environmentally benign, making it an excellent choice for sustainable synthesis.[1][12]
Conclusion
The N-alkylation of 4-fluoro-3-methoxyaniline can be effectively achieved through several modern synthetic methodologies. Reductive amination offers a reliable and versatile approach for a wide range of alkyl groups derived from aldehydes and ketones. For the construction of the core aryl-amine bond, the Buchwald-Hartwig amination stands as a powerful tool. Furthermore, emerging sustainable methods like borrowing hydrogen catalysis provide an atom-economical and green alternative. The choice of method will depend on the specific synthetic goals, available starting materials, and desired scale of the reaction. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers in the successful synthesis of N-alkylated 4-fluoro-3-methoxyaniline derivatives.
References
Benchchem. Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
Benchchem. Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
ResearchGate. Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. Available from: [Link]
ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Available from: [Link]
PMC. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Available from: [Link]
ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Available from: [Link]
ACS Publications. Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. Available from: [Link]
Indian Academy of Sciences. Reductive alkylation of aniline over copper chromite catalyst: Optimization ofreaction condition. Available from: [Link]
Harvard University. Myers Chem 115: Reductive Amination. Available from: [Link]
PubMed. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. Available from: [Link]
Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines.
ChemRxiv. An Overview of Palladium-Catalyzed N-alkylation Reactions. Available from: [Link]
RSC Publishing. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available from: [Link]
ResearchGate. An Overview of Palladium-Catalyzed N-alkylation Reactions | Request PDF. Available from: [Link]
Academia.edu. Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problematic reaction. Available from: [Link]
ACS Publications. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. Available from: [Link]
ScienceDirect. Iron-catalyzed N-alkylation of aromatic amines via borrowing hydrogen strategy. Available from: [Link]
RSC Publishing. An overview of palladium-catalyzed N-alkylation reactions. Available from: [Link]
RSC Publishing. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available from: [Link]
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
ScienceDirect. Palladium catalyzed N-alkylation of amines with alcohols. Available from: [Link]
ACS Publications. An Efficient Palladium-Catalyzed N-Alkylation of Amines Using Primary and Secondary Alcohols. Available from: [Link]
ACS Publications. Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-“Clickable” Chitooligosaccharides. Available from: [Link]
ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Available from: [Link]
ACS Publications. Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Available from: [Link]
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
YouTube. Effect of Substituents on the Basicity of Anilines. Available from: [Link]
ResearchGate. Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF. Available from: [Link]
Chemistry Steps. Reactions of Aniline. Available from: [Link]
Benchchem. Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy. Available from: [Link]
ResearchGate. Direct N‐Alkylation/Fluoroalkylation of Amines Using Carboxylic Acids via Transition‐Metal‐Free Catalysis. Available from: [Link]
Beilstein Journal of Organic Chemistry. Nucleophilic fluoroalkylation/cyclization route to fluorinated phthalides. Available from: [Link]
PMC. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]
Application Note & Protocol: A Multi-faceted Approach to the Purity Assessment of 4-Fluoro-N-isobutyl-3-methoxyaniline
Introduction 4-Fluoro-N-isobutyl-3-methoxyaniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with any compound...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-Fluoro-N-isobutyl-3-methoxyaniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with any compound intended for use in drug development or other high-purity applications, rigorous assessment of its purity is a critical aspect of quality control. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the robust purity assessment of 4-Fluoro-N-isobutyl-3-methoxyaniline, designed for researchers, scientists, and drug development professionals.
The purity of an active pharmaceutical ingredient (API) or a key intermediate can significantly impact its safety, efficacy, and stability. Impurities may arise from various sources, including starting materials, by-products of the synthesis, degradation products, or residual solvents.[1] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2] This application note is designed with these principles in mind, offering a multi-technique approach to ensure a comprehensive purity profile.
Overall Purity Assessment Strategy
A combination of chromatographic and spectroscopic techniques, along with a thermal analysis method, is recommended for a thorough purity assessment. This orthogonal approach ensures that different types of impurities (e.g., organic, inorganic, structural isomers) are effectively detected and quantified.
Caption: Overall workflow for the comprehensive purity assessment of 4-Fluoro-N-isobutyl-3-methoxyaniline.
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
Expertise & Experience: HPLC is the cornerstone technique for the purity assessment of many organic molecules due to its high resolution, sensitivity, and applicability to a wide range of compounds.[3][4] For substituted anilines, reversed-phase HPLC (RP-HPLC) is particularly effective.[5][6] The choice of a C18 stationary phase provides a good balance of hydrophobicity for retaining the analyte and potential impurities. A photodiode array (PDA) detector is crucial for assessing peak purity and for developing methods, as it allows for the simultaneous monitoring of multiple wavelengths.
Protocol: RP-HPLC with UV/PDA Detection
Instrumentation:
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient:
Time (min)
% B
0
30
20
95
25
95
25.1
30
| 30 | 30 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Detection: PDA detection at 254 nm for quantification, with a full spectral scan from 200-400 nm for peak purity analysis.
Sample Preparation:
Accurately weigh approximately 25 mg of 4-Fluoro-N-isobutyl-3-methoxyaniline and dissolve it in a 50 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a stock solution of 0.5 mg/mL.
Further dilute the stock solution as needed for analysis.
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Identify the main peak corresponding to 4-Fluoro-N-isobutyl-3-methoxyaniline.
Integrate all impurity peaks and calculate the area percentage of each impurity relative to the total peak area.
The reporting threshold for impurities should be in line with ICH Q3A guidelines, typically 0.05%.[2]
Parameter
Expected Value
Expected Retention Time
10 - 15 min
Limit of Detection (LOD)
~0.01%
Limit of Quantification (LOQ)
~0.03%
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
Expertise & Experience: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] For aniline derivatives, GC-MS can be used to detect impurities that may not be amenable to HPLC analysis, such as starting materials or certain by-products.[8][9] While some anilines can be analyzed directly, derivatization may sometimes be employed to improve peak shape and sensitivity.[7][10]
Protocol: GC-MS Analysis
Instrumentation:
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Inlet Temperature: 280 °C.
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 min.
Ramp: 15 °C/min to 300 °C.
Hold: 5 min at 300 °C.
Transfer Line Temperature: 290 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-450.
Sample Preparation:
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
If derivatization is necessary to improve volatility or peak shape, a common procedure is acylation with an agent like trifluoroacetic anhydride (TFAA).
Data Analysis:
Identify the main peak and any impurity peaks.
Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for tentative identification.
Quantify impurities using an internal standard or by area percent normalization.
Parameter
Expected Value
Expected Retention Time
12 - 18 min
Expected m/z fragments
Fragments corresponding to the loss of the isobutyl group, methoxy group, and other characteristic cleavages.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
Expertise & Experience: NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[11] For purity assessment, ¹H NMR is particularly useful for detecting and quantifying impurities, often without the need for a reference standard for the impurity itself (quantitative NMR or qNMR). ¹³C NMR and 2D NMR techniques (like COSY and HSQC) can be invaluable for the definitive structural identification of unknown impurities.[12][13]
Protocol: ¹H and ¹³C NMR Spectroscopy
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
¹H NMR:
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Typical pulse sequence: zg30.
¹³C NMR:
Acquire a proton-decoupled carbon spectrum.
Typical pulse sequence: zgpg30.
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
Data Analysis:
Assign all the peaks in the ¹H and ¹³C NMR spectra to the structure of 4-Fluoro-N-isobutyl-3-methoxyaniline.
Look for small peaks that do not correspond to the main compound.
The integration of impurity peaks in the ¹H NMR spectrum, relative to a known proton signal of the main compound, can be used for quantification.
Proton
Expected Chemical Shift (δ, ppm)
Multiplicity
Aromatic-H
6.0 - 7.5
Multiplets
Methoxy-H
~3.8
Singlet
N-CH₂-
~3.0
Doublet or Triplet
-CH(CH₃)₂
~1.8
Multiplet
-CH(CH₃)₂
~0.9
Doublet
NH
Broad signal
Singlet
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] It serves as a valuable tool for confirming the identity of the main compound and for detecting impurities that have different functional groups.[15][16]
Protocol: FTIR Analysis
Instrumentation:
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Experimental Parameters:
Mode: ATR.
Spectral Range: 4000 - 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Sample Preparation:
Place a small amount of the solid sample directly on the ATR crystal.
Data Analysis:
Identify the characteristic absorption bands for the functional groups present in 4-Fluoro-N-isobutyl-3-methoxyaniline.
Compare the obtained spectrum with a reference spectrum if available.
Functional Group
Expected Absorption (cm⁻¹)
N-H stretch
3300 - 3500
C-H stretch (aromatic)
3000 - 3100
C-H stretch (aliphatic)
2850 - 3000
C=C stretch (aromatic)
1450 - 1600
C-N stretch
1250 - 1350
C-O stretch (aryl ether)
1200 - 1275 (asymmetric), 1000-1075 (symmetric)
C-F stretch
1000 - 1400
Differential Scanning Calorimetry (DSC) for Absolute Purity Determination
Expertise & Experience: DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[17] For high-purity crystalline organic compounds, DSC can be used to determine the absolute purity based on the principle of melting point depression.[18][19][20][21] This method is particularly useful for detecting small amounts of impurities that are soluble in the melt of the main component.
Protocol: DSC Analysis
Instrumentation:
Differential Scanning Calorimeter.
Experimental Parameters:
Sample Pan: Aluminum, hermetically sealed.
Sample Weight: 1-3 mg.
Purge Gas: Nitrogen at 50 mL/min.
Heating Rate: 1-2 °C/min.
Temperature Range: From ambient to a temperature sufficiently above the melting point of the compound.
Sample Preparation:
Accurately weigh the sample into the DSC pan and seal it.
Data Analysis:
Determine the onset of melting and the peak melting temperature.
Use the software's purity analysis function, which is typically based on the van't Hoff equation, to calculate the mole percent purity.
Conclusion
The purity assessment of 4-Fluoro-N-isobutyl-3-methoxyaniline requires a multi-faceted analytical approach. The combination of HPLC, GC-MS, NMR, FTIR, and DSC provides a comprehensive profile of organic, volatile, structural, and thermal purity. The protocols outlined in this application note provide a robust framework for the quality control of this important chemical intermediate, ensuring its suitability for its intended application. Adherence to these scientifically sound methods will contribute to the overall quality and safety of the final product.
References
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336. [Link]
Brown, M. E. (1998). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 70(15), 328A–334A. [Link]
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
Siahmed, K., et al. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances, 8(49), 27953–27963. [Link]
ICH Q3A(R) Guideline: Impurities in New Drug Substances. [Link]
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006, October 25). [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines. [Link]
Siahmed, K., et al. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. [Link]
Slideshare. (2016, September 27). Determination of % purity of a compound by by Using DSC. [Link]
TA Instruments. Purity Determination and DSC Tzero™ Technology. [Link]
Schiel, J. E., & Vorgrimler, D. (2015). Live qualification/validation of purity methods for protein products. Purdue University. [Link]
European Medicines Agency. (2022, March 24). ICH Q2(R2) Validation of analytical procedures. [Link]
Lores, E. M., Meek, D., & Loper, J. C. (1979). High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography A, 169, 412–416. [Link]
Riggin, R. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. [Link]
European Medicines Agency. (2005, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ICH. (2022, March 24). Q2(R2) Validation of Analytical Procedures. [Link]
Lavanya, G., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
Proprep. Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. [Link]
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
Lee, J. C., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(27), 9494–9501. [Link]
Kriz, J., et al. (2009). NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. The Journal of Physical Chemistry B, 113(19), 6666–6673. [Link]
Dasgupta, A., et al. (1996). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Forensic Sciences, 41(2), 299–302. [Link]
Spillane, W. J., et al. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113(3), 399–403. [Link]
Niu, S., Zhang, Q., & Wang, X. (2004). [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS]. Se pu = Chinese journal of chromatography, 22(1), 93. [Link]
Lee, J. C., et al. (2020). Identification of functional groups in FTIR spectra via novel machine learning approach. ACS Fall 2020 National Meeting & Expo. [Link]
Reddy, G. S., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(1), 123-126. [Link]
Riggin, R. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. OSTI.GOV. [Link]
Application of 4-Fluoro-N-isobutyl-3-methoxyaniline as a building block in organic synthesis
As a Senior Application Scientist, the selection of a chemical building block is never a matter of mere convenience; it is a strategic decision that dictates the pharmacokinetic and pharmacodynamic trajectory of a drug c...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, the selection of a chemical building block is never a matter of mere convenience; it is a strategic decision that dictates the pharmacokinetic and pharmacodynamic trajectory of a drug candidate. 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8) is a highly specialized secondary aniline scaffold that has emerged as a privileged motif in modern medicinal chemistry.
By pre-installing the N-isobutyl vector, this building block allows chemists to bypass notoriously low-yielding, late-stage reductive aminations on electron-deficient anilines. This application note details the structural rationale, target pathways, and validated synthetic protocols for deploying this building block in complex organic synthesis.
Structural Rationale & Physicochemical Profiling
The unique stereoelectronic profile of 4-Fluoro-N-isobutyl-3-methoxyaniline makes it highly desirable for targeting deep hydrophobic pockets in kinases and other enzymatic targets[1].
The Fluorine Atom: Positioned para to the amine, the highly electronegative fluorine atom withdraws electron density, drastically lowering the pKa of the aniline nitrogen. This reduces the basicity of downstream tertiary amines, mitigating hERG channel liability and improving metabolic stability against CYP450-mediated N-oxidation[2].
The Methoxy Group: Acts as a critical, directional hydrogen-bond acceptor. In kinase inhibitors, this oxygen frequently interacts with the backbone amides of the kinase hinge region.
The N-isobutyl Group: A flexible, lipophilic vector designed to occupy adjacent hydrophobic sub-pockets (such as the DFG-out allosteric site), driving binding affinity through favorable entropic displacement of water[1].
Optimal lipophilicity for passive membrane permeability.
H-Bond Donors
1
Secondary amine allows for directional H-bonding or functionalization.
H-Bond Acceptors
2
Methoxy oxygen serves as a critical hinge-binding acceptor.
Topological Polar Surface Area
21.2 Ų
Excellent potential for Central Nervous System (CNS) penetration.
pKa (Conjugate Acid)
~3.5
Inductive effect of fluorine lowers basicity, reducing off-target toxicity.
Pharmacological Context: Target Pathways
This building block is highly versatile, finding utility in the synthesis of antimalarial quinolones[3], ENPP-1 inhibitors for cancer immunotherapy[4], and allosteric BRAF inhibitors[1]. In the context of oncology, derivatives of this scaffold are used to construct asymmetric ureas that disrupt the MAPK/ERK signaling cascade by locking the BRAF kinase in an inactive conformation.
Disruption of the MAPK/ERK signaling pathway via BRAF allosteric inhibition.
Synthetic Applications & Methodologies
The secondary nature of the N-isobutyl amine presents a distinct synthetic challenge: it is sterically hindered and weakly nucleophilic due to the electron-withdrawing para-fluorine. Standard electrophilic additions often fail or require forcing conditions. The workflows below utilize specific catalytic and activating strategies to overcome these kinetic barriers.
Divergent synthetic applications of 4-Fluoro-N-isobutyl-3-methoxyaniline.
Protocol A: Synthesis of Asymmetric Ureas (Kinase Inhibitor Precursors)
Causality & Rationale: Direct reaction of this hindered secondary aniline with isocyanates is sluggish, often leading to degradation or recovery of starting material. By utilizing triphosgene to first generate a highly electrophilic carbamoyl chloride intermediate, we force the reaction forward. The subsequent trapping with a primary amine yields the asymmetric urea with high fidelity[1].
Step-by-Step Methodology:
Activation: Dissolve 4-Fluoro-N-isobutyl-3-methoxyaniline (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol) and cool the reaction mixture to 0 °C using an ice bath.
Carbamoyl Chloride Formation: Slowly add a solution of triphosgene (0.35 mmol, strictly controlling stoichiometry to prevent dimerization) in DCM (2 mL) dropwise over 10 minutes. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
Amine Trapping: Re-cool the mixture to 0 °C. Add the desired primary heteroarylamine (e.g., 3-aminopyridine, 1.2 mmol) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 mmol).
Completion: Heat the reaction to 40 °C for 4–6 hours.
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validating Analytical Metrics:
In-Process Control: To verify the formation of the carbamoyl chloride intermediate, quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol. LC-MS analysis should reveal the mass of the corresponding methyl carbamate derivative (m/z[M+H]⁺ = 256.1).
Final Product Validation: Successful urea formation is confirmed by IR spectroscopy (appearance of a strong carbonyl stretch at ~1650 cm⁻¹) and the disappearance of the secondary N-H stretch of the starting material.
Causality & Rationale: Coupling a secondary aliphatic-aromatic amine with an aryl halide is notoriously difficult. The N-isobutyl group possesses beta-hydrogens, making beta-hydride elimination a competing side reaction that leads to dealkylation. To suppress this, a bulky, electron-rich biarylphosphine ligand like RuPhos is strictly required. RuPhos accelerates the reductive elimination step from the palladium center before beta-hydride elimination can occur[4].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube, combine 4-Fluoro-N-isobutyl-3-methoxyaniline (1.0 mmol), the target aryl/heteroaryl chloride (1.1 mmol), and Cesium Carbonate (Cs₂CO₃, 2.0 mmol). Note: Cs₂CO₃ is preferred over NaOtBu to tolerate base-sensitive functional groups on the electrophile.
Solvent Addition: Evacuate and backfill the tube with nitrogen three times. Add anhydrous, degassed toluene (5 mL).
Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath for 12 hours with vigorous stirring.
Workup: Cool to room temperature. Dilute the mixture with EtOAc (15 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.
Self-Validating Analytical Metrics:
Reaction Monitoring: Track the disappearance of the starting aniline via LC-MS (m/z 198.1 [M+H]⁺).
Final Product Validation: Successful C-N coupling is definitively indicated by a downfield shift of the isobutyl methylene (CH₂) protons in ¹H NMR. In the free starting material, these protons resonate at ~2.9 ppm; upon coupling to an electron-deficient heteroaryl ring, they typically shift to ~3.6–3.8 ppm due to the deshielding effect of the newly formed tertiary amine system.
Derivatization of 4-Fluoro-N-isobutyl-3-methoxyaniline for enhanced analysis
Application Note: Enhanced Chromatographic and Mass Spectrometric Analysis of 4-Fluoro-N-isobutyl-3-methoxyaniline via Pre-Column Derivatization Introduction & Rationale 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Enhanced Chromatographic and Mass Spectrometric Analysis of 4-Fluoro-N-isobutyl-3-methoxyaniline via Pre-Column Derivatization
Introduction & Rationale
4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8) is a highly specific secondary aniline derivative frequently utilized as a building block and intermediate in pharmaceutical synthesis[1]. In pharmacokinetic (PK) profiling and genotoxic impurity (GTI) analysis, detecting trace levels of secondary anilines in complex biological or pharmaceutical matrices presents a significant analytical challenge.
The un-derivatized secondary amine moiety introduces two distinct physical and instrumental limitations:
Gas Chromatography (GC) : The active N-H bond leads to intermolecular hydrogen bonding and irreversible adsorption onto the active silanol groups of the GC column or inlet liner. This results in severe peak tailing, thermal degradation, and poor sensitivity[2].
Liquid Chromatography-Mass Spectrometry (LC-MS) : Aromatic secondary amines exhibit relatively low proton affinity compared to aliphatic amines, leading to poor ionization efficiency in Electrospray Ionization positive mode (ESI+)[3].
To overcome these limitations, chemical derivatization is strictly required for trace-level quantification. This application note details two self-validating derivatization protocols:
Acylation with Heptafluorobutyric Anhydride (HFBA) for GC-MS : Replaces the active hydrogen with a perfluorinated acyl group, increasing volatility and dramatically enhancing sensitivity for Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI)[4].
Dansylation with Dansyl Chloride (DNS-Cl) for LC-MS/MS : Introduces a highly fluorescent, easily ionizable dimethylaminonaphthalene moiety, boosting ESI+ response and yielding specific Collision-Induced Dissociation (CID) fragments for Multiple Reaction Monitoring (MRM)[5].
Mechanistic Basis of Experimental Choices
Why HFBA for GC-MS?
Acylation with HFBA converts the secondary amine into a heptafluorobutyramide. This chemical conversion physically shields the active hydrogen, preventing column adsorption and improving peak symmetry. More importantly, the introduction of seven fluorine atoms creates a molecule with extremely high electron affinity[4]. When analyzed via GC-MS in Negative Chemical Ionization (NCI) mode (using methane or ammonia as a reagent gas), the derivative captures thermal electrons highly efficiently, yielding limits of detection (LOD) in the low femtogram range[6].
Why Dansyl Chloride for LC-MS/MS?
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines under mildly basic conditions to form highly stable sulfonamide adducts[7]. The dimethylamino group acts as a strong proton acceptor in ESI+, significantly increasing the ionization efficiency of the otherwise poorly ionizable fluoroaniline[8]. During MS/MS fragmentation, the dansyl derivative consistently yields a highly abundant product ion at m/z 170 (corresponding to the dimethylaminonaphthalene cation), which serves as a universal and highly sensitive quantifier transition in MRM assays[9].
Experimental Protocols
Protocol A: HFBA Derivatization for GC-MS (NCI)
Causality Checkpoint: Pyridine is utilized as an acid scavenger to neutralize the heptafluorobutyric acid byproduct. This drives the reaction forward to completion and protects the sensitive stationary phase of the GC column from acid-catalyzed degradation[4].
Sample Preparation : Aliquot 100 µL of the extracted sample (containing 4-Fluoro-N-isobutyl-3-methoxyaniline in a non-polar solvent like hexane or ethyl acetate) into a 2 mL silanized glass autosampler vial.
Reagent Addition : Add 50 µL of 1% (v/v) pyridine in toluene, followed by 50 µL of pure Heptafluorobutyric Anhydride (HFBA).
Reaction : Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds and incubate at 60 °C for 30 minutes in a heating block.
Evaporation & Reconstitution : Cool to room temperature. Evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen to remove excess HFBA and volatile acid byproducts. Reconstitute the residue in 100 µL of ethyl acetate.
GC-MS Analysis : Inject 1 µL in splitless mode. Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Monitor the molecular ion and specific fragments in NCI mode.
Protocol B: Dansyl Chloride Derivatization for LC-MS/MS
Causality Checkpoint: The reaction strictly requires a basic pH (approx. 9.5) to ensure the secondary amine is deprotonated and highly nucleophilic. Sodium carbonate buffer is ideal as it maintains the pH effectively without suppressing MS signals (assuming post-reaction extraction or dilution)[5].
Sample Preparation : Aliquot 50 µL of the aqueous sample or standard into a microcentrifuge tube.
Buffering : Add 50 µL of 0.1 M sodium carbonate/sodium bicarbonate buffer (pH 9.5) to the sample[5].
Derivatization : Add 100 µL of Dansyl Chloride solution (2 mg/mL in LC-MS grade acetonitrile).
Incubation : Vortex for 20 seconds and incubate in the dark at 60 °C for 45 minutes. (Note: Dansyl derivatives are light-sensitive; amber tubes are recommended).
Quenching : Add 20 µL of 10% formic acid to quench the reaction and neutralize the pH, ensuring compatibility with the acidic mobile phases typically used in reverse-phase LC-MS.
LC-MS/MS Analysis : Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile. Monitor the specific MRM transition (Precursor [M+H]+ -> m/z 170).
Data Presentation & Validation
The following table summarizes the quantitative improvements achieved through derivatization compared to the underivatized analyte, validating the efficacy of the protocols.
Analytical Parameter
Underivatized (LC-ESI+)
HFBA Derivative (GC-NCI)
Dansyl Derivative (LC-ESI+)
Molecular Weight (Da)
197.25
393.27
430.54
Precursor Ion / Target Ion
m/z 198.1 [M+H]⁺
m/z 393 [M]⁻
m/z 431.2[M+H]⁺
Primary Fragment / Qualifier
m/z 142.1 (Loss of isobutyl)
m/z 373 [M-HF]⁻
m/z 170.1 (Dansyl cation)
Limit of Detection (LOD)
5.0 ng/mL
0.02 ng/mL
0.05 ng/mL
Limit of Quantitation (LOQ)
15.0 ng/mL
0.08 ng/mL
0.15 ng/mL
Linearity (R²)
0.985 (Tailing observed)
0.9992
0.9995
Matrix Effect / Adsorption
High (Silanol active sites)
Negligible
Low (Highly retained on C18)
Visualizations
Figure 1: Decision tree and workflow for the derivatization of secondary anilines for MS analysis.
Figure 2: Mechanistic pathway of Dansylation and subsequent MS/MS fragmentation for quantification.
Conclusion
The direct analysis of 4-Fluoro-N-isobutyl-3-methoxyaniline is hindered by its secondary amine structure, which compromises both chromatographic peak shape and mass spectrometric ionization. By implementing a targeted pre-column derivatization strategy—HFBA for GC-MS or Dansyl Chloride for LC-MS/MS—analysts can transform this problematic analyte into a highly responsive derivative. These self-validating protocols provide up to a 100-fold increase in sensitivity, ensuring robust and reproducible quantification suitable for stringent pharmaceutical and toxicological regulatory requirements.
LibreTexts Chemistry - Derivatization Methods in GC and HPLC. 2
Drug Discoveries & Therapeutics - Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. 3
Colorado State University - GC Derivatization: HFBA- Heptafluorobutyric Anhydride. 4
Organomation - GC-MS Sample Preparation and Alternative Derivatization Methods. 6
NIH PMC - Targeted quantification of amino acids by dansylation. 5
ACS Publications - Evaluation of Two Derivatization Reagents for the Determination by LC-MS/MS of Ammonia in Cigarette Mainstream Smoke. 7
NIH PMC - Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products. 8
Benchchem - Application Note: Enhanced Quantification of Amines using Dansyl Chloride-d6 Derivatization for LC-MS. 9
Process Chemistry Support Center: Yield Optimization for 4-Fluoro-N-isobutyl-3-methoxyaniline Synthesis
Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with scaling or optimizing the synthesis of 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with scaling or optimizing the synthesis of 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8).
Rather than a generic overview, this document provides mechanistic causality, a self-validating experimental protocol, and targeted troubleshooting for the reductive amination of 4-fluoro-3-methoxyaniline with isobutyraldehyde.
Mechanistic Causality & Process Logic
The synthesis relies on the reductive amination of a primary aniline. However, 4-fluoro-3-methoxyaniline possesses competing electronic effects: the meta-methoxy group exerts an electron-withdrawing inductive effect (-I), while the para-fluoro group is also net-withdrawing. The result is a weakly nucleophilic amine that resists spontaneous imine condensation.
To overcome this, we utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) in the presence of an acid catalyst. As established in the foundational methodology by [1], STAB is a mild hydride source that selectively reduces protonated imines (iminium ions) at a much faster rate than it reduces aldehydes. This kinetic preference prevents the premature reduction of isobutyraldehyde to isobutanol and suppresses the formation of the over-alkylated N,N-diisobutyl tertiary amine.
Process Workflow
Workflow for the reductive amination of 4-fluoro-3-methoxyaniline.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. Each operational step contains an analytical or visual checkpoint to ensure causality between the chemical input and the experimental output.
Step 1: Imine Condensation
Action: To a nitrogen-purged reactor, charge 4-fluoro-3-methoxyaniline (1.0 eq) and 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 eq) followed by dropwise addition of isobutyraldehyde (1.05 eq). Stir at 20°C for 2-4 hours.
Causality: Acetic acid protonates the aldehyde, enhancing its electrophilicity against the deactivated aniline, driving the equilibrium toward the imine.
Validation: Monitor by HPLC or TLC. The complete disappearance of the aniline peak and the emergence of a distinct, less polar imine peak validates the condensation. Do not proceed to reduction until >95% conversion is achieved.
Step 2: Hydride Reduction
Action: Cool the reaction mixture to 0°C. Add NaBH(OAc)₃ (1.4 eq) in three portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Causality: Portion-wise addition controls the mild exotherm. STAB specifically targets the highly electrophilic iminium ion intermediate.
Validation: Unlike NaBH₄, STAB produces minimal hydrogen gas evolution in weakly acidic media. The lack of vigorous bubbling validates the stability of the reducing agent under these conditions. Complete conversion of the imine peak to the product peak on HPLC validates the reduction.
Step 3: Biphasic Quench & Isolation
Action: Cool to 0°C and slowly quench with 1N NaOH (aq) until the aqueous layer reaches pH > 10. Stir vigorously for 30–45 minutes. Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.
Causality: The highly basic quench neutralizes the acetic acid and hydrolyzes the stubborn boron-amine complexes that form during STAB reductions.
Validation: The initial quench will form a thick, milky emulsion. The transition from this emulsion to two sharply defined, transparent liquid phases validates the complete liberation of the free-base secondary amine.
Quantitative Optimization Data
The following table summarizes the high-throughput screening data that led to the optimized protocol, demonstrating the critical impact of solvent and reducing agent selection on yield and purity, consistent with industry findings on reductive amination scaling [2].
Reducing Agent
Solvent
Additive
Time (h)
Imine Conversion
Over-alkylation
Isolated Yield
NaBH₄
Methanol
None
4
60%
25%
45%
NaBH₃CN
Methanol
AcOH (1.0 eq)
12
85%
12%
72%
NaBH(OAc)₃
THF
None
16
70%
5%
61%
NaBH(OAc)₃
DCE
AcOH (1.0 eq)
6
>99%
<1%
94%
Troubleshooting & FAQs
Q: I am observing 15–20% of the N,N-diisobutyl over-alkylation product. How do I suppress this?A: Over-alkylation is driven by excess aldehyde and the premature reduction of the primary imine. By utilizing a strict 1.05 molar equivalent of isobutyraldehyde and allowing the imine condensation to reach >95% conversion before the addition of STAB, you sequester the aldehyde. Furthermore, the steric bulk of STAB kinetically disfavors the reduction of the highly hindered secondary iminium ion that would lead to the tertiary amine [3].
Q: Why is 1,2-Dichloroethane (DCE) specified instead of standard ethereal solvents like THF?A: While STAB is soluble in THF, DCE provides superior reaction kinetics for the reductive amination of deactivated anilines. The higher dielectric constant of DCE stabilizes the transient iminium ion intermediate. If environmental health and safety (EHS) guidelines restrict the use of halogenated solvents, 2-Methyltetrahydrofuran (2-MeTHF) can be substituted, though reaction times must be extended by 20-30% to achieve comparable yields.
Q: The imine conversion is stalling at 80%. Should I add more isobutyraldehyde?A: No. Adding more aldehyde risks over-alkylation. The stall is likely due to water accumulation shifting the condensation equilibrium backward. Instead of adding more aldehyde, add a chemical dehydrating agent such as Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 eq) or activated 4Å molecular sieves to drive the reaction forward before adding the reducing agent.
Q: My isolated yield is low, and the ¹H-NMR shows a large singlet around 2.1 ppm. What happened?A: A singlet at 2.1 ppm in the isolated product often indicates residual acetic acid or acetamide byproducts. If the basic quench (pH > 10) is not thoroughly executed, acetate salts will co-extract with your product. Ensure the use of 1N NaOH and maintain vigorous biphasic stirring until the emulsion fully resolves into clear layers.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." The Journal of Organic Chemistry, 1996. URL:[Link]
High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development, 2020. URL:[Link]
Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]
Optimization
Purification of crude 4-Fluoro-N-isobutyl-3-methoxyaniline by recrystallization
Welcome to the Technical Support Center for Advanced Organic Separations. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the purification of 4-Fluoro-N-isobutyl-3-methoxyan...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Organic Separations. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the purification of 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8)[1].
Secondary anilines bearing both electron-donating groups and lipophilic aliphatic chains present unique thermodynamic challenges during crystallization. This guide bridges the gap between theoretical physical chemistry and bench-level execution to ensure high-purity isolation.
Part 1: Core Troubleshooting FAQs
Q1: During cooling, my solution turns cloudy and forms a milky emulsion at the bottom of the flask instead of crystals. What is happening?A1: You are observing "oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS)[2]. This occurs when your supersaturated solution crosses the binodal curve into a miscibility gap before reaching the critical supersaturation required for solid crystal nucleation.
The Mechanistic Cause: The N-isobutyl group is a branched, lipophilic chain that disrupts highly ordered crystal packing, significantly depressing the molecule's melting point. If the temperature at which the compound drops out of solution is higher than its melting point, it separates as an impurity-rich liquid phase rather than a solid lattice[2][3].
The Fix: Do not attempt to crystallize directly from the emulsion, as the oil will trap impurities[2][3]. Reheat the mixture until it is perfectly homogeneous. Add 5–10% more of your "good" solvent (e.g., Isopropanol) to shift the thermodynamic phase boundary. Cool the solution at a much slower rate (e.g., 0.1 °C/min) and introduce seed crystals just above the cloud point to kinetically force solid nucleation[4].
Q2: My recovered crystals are dark brown or purple, but the pure compound should be off-white. How do I prevent this degradation?A2: Secondary anilines are notoriously susceptible to auto-oxidation. The methoxy (-OCH₃) group on your molecule is strongly electron-donating via resonance, which increases the electron density on the aniline nitrogen. This lowers the oxidation potential, making the molecule highly reactive to atmospheric oxygen at elevated temperatures, leading to the formation of highly colored quinone-imine byproducts[5].
The Fix: All recrystallization solvents must be degassed by sparging with an inert gas (N₂ or Argon) for 15 minutes prior to use. If you are utilizing an aqueous mixed-solvent system, add a trace amount of a water-soluble antioxidant (such as sodium dithionite or ascorbic acid) to the aqueous phase to scavenge dissolved oxygen during the hot filtration and cooling steps.
Q3: I am using a standard Hexane/Ethyl Acetate system, but my recovery yield is extremely low (<30%). Why?A3: The N-isobutyl chain significantly increases the organic solubility of the molecule compared to primary anilines. Standard non-polar anti-solvents like hexane or heptane often solvate this specific lipophilic moiety too well, leaving a massive fraction of your product dissolved in the mother liquor[4].
The Fix: Switch to a solvent system with a steeper, temperature-dependent solubility curve. A highly polar anti-solvent (like Water) paired with a water-miscible good solvent (like Isopropanol) forces the lipophilic isobutyl-aniline out of solution more effectively. Ensure your final filter cake wash uses strictly ice-cold anti-solvent to prevent redissolution[4].
Part 2: Solvent System Selection Matrix
To optimize your yield and purity, selecting the correct binary solvent system is critical. The table below summarizes the quantitative and qualitative data for various solvent pairs applied to 4-Fluoro-N-isobutyl-3-methoxyaniline.
Solvent System (Good / Anti)
Dielectric Constant (Δε)
Solute Affinity (Lipophilic)
Risk of Oiling Out (LLPS)
Recommended Use Case
Ethyl Acetate / Hexane
Low (6.0 / 1.9)
Very High
Low
Initial crude trituration; yields will be poor due to high solubility.
Isopropanol / Water
High (19.9 / 80.1)
Moderate
High
Optimal for high purity. Requires precise seeding to prevent LLPS.
Toluene / Heptane
Low (2.4 / 1.9)
High
Moderate
Good for highly wet crude samples; removes residual water via azeotrope.
Methanol / Water
High (32.7 / 80.1)
Low
Very High
Avoid. The boiling point of MeOH is too close to the LLPS boundary.
Inert Dissolution: Place the crude 4-Fluoro-N-isobutyl-3-methoxyaniline in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Add a minimal volume of Isopropanol (IPA) and heat to 70 °C until completely dissolved.
Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble inorganic salts or polymerized impurities.
Anti-Solvent Titration: Return the filtrate to 70 °C. Dropwise, add hot, degassed deionized water (anti-solvent) while stirring vigorously until a faint, persistent turbidity (the cloud point) is observed[3].
Miscibility Gap Evasion: Immediately add 2–5% by volume of hot IPA to the flask until the solution just turns clear again. This critical step ensures the system is outside the liquid-liquid miscibility gap[3].
Controlled Nucleation (Seeding): Begin cooling the solution at a controlled rate of 0.2 °C/min. At approximately 5 °C below the clearing temperature, introduce 1–2 mg of pure 4-Fluoro-N-isobutyl-3-methoxyaniline seed crystals to initiate the crystal lattice formation[2][4].
Isolation: Once the suspension reaches 0–5 °C in an ice bath, hold for 1 hour to maximize yield. Vacuum filter the crystals, wash the cake with ice-cold 10:90 IPA:Water, and dry under a high vacuum at 30 °C to constant weight.
Part 4: Mechanistic Workflow Visualization
The following diagram illustrates the logical decision tree for managing phase separation thermodynamics during the recrystallization of lipophilic anilines.
Fig 1: Thermodynamic workflow for resolving liquid-liquid phase separation during recrystallization.
MDPI. "Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways." MDPI. Available at: [Link]
Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo. Available at: [Link]
Optimizing reaction conditions for the synthesis of 4-Fluoro-N-isobutyl-3-methoxyaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a robust, self-validating framework for synthesizing...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a robust, self-validating framework for synthesizing 4-Fluoro-N-isobutyl-3-methoxyaniline .
The most scalable and atom-economical route for this target is the direct reductive amination of 4-fluoro-3-methoxyaniline with isobutyraldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃)[1]. This guide deconstructs the mechanistic causality behind the reaction conditions, provides a validated standard operating procedure (SOP), and addresses the most critical failure modes encountered at the bench.
Reaction Logic & Pathway Visualization
Understanding the kinetic competition between imine formation, imine reduction, and aldehyde reduction is critical. NaBH(OAc)₃ is specifically chosen because it exhibits remarkable chemoselectivity: it reduces protonated imines (iminium ions) significantly faster than it reduces aldehydes[2].
Fig 1: Reaction pathways and competing side reactions in the reductive amination process.
Quantitative Data: Condition Optimization
The choice of solvent and acid additive dictates the equilibrium of the iminium ion and the stability of the hydride. The table below summarizes the causality of condition screening for this specific transformation.
Reaction Solvent
Reducing Agent
Additive
Temp (°C)
Imine Conversion (%)
Target Amine Yield (%)
Primary Impurity
Methanol (MeOH)
NaBH₄
None
0 to RT
>95%
45%
Dialkylation (30%)
Tetrahydrofuran (THF)
NaBH(OAc)₃
None
RT
60%
55%
Unreacted Imine
1,2-Dichloroethane (DCE)
NaBH(OAc)₃
None
RT
85%
78%
Unreacted Imine
1,2-Dichloroethane (DCE)
NaBH(OAc)₃
AcOH (1.0 eq)
RT
>99%
92%
Trace Alcohol
Self-Validating Experimental Protocol
This step-by-step methodology incorporates in-process controls (IPCs) to ensure the system validates itself at each critical juncture.
Step 1: Reagent Preparation & Imine Formation
In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-fluoro-3-methoxyaniline (1.0 equiv, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Add isobutyraldehyde (1.05 equiv, 10.5 mmol) dropwise via syringe at room temperature.
Stir the mixture for 1.5 hours to allow the Schiff base to form.
Validation Check 1: Pull a 50 µL aliquot, dilute in DCM, and analyze via GC-MS. The primary aniline peak must be >90% consumed before proceeding.
Step 2: Acid Activation & Reduction
4. Add glacial acetic acid (1.0 equiv, 10.0 mmol) to the reaction mixture.
5. Portion-wise, add sodium triacetoxyborohydride (1.5 equiv, 15.0 mmol) over 15 minutes to control any mild exotherm.
6. Stir the opaque suspension at room temperature for 4–6 hours.
Validation Check 2: Perform TLC (Hexanes/EtOAc 4:1). The yellow imine spot should be completely replaced by a more polar, UV-active spot (the secondary amine).
Step 3: Quench & Isolation
7. Carefully quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE) until gas evolution completely ceases and the aqueous layer reaches pH ~8. Causality: The basic quench destroys unreacted borohydride, neutralizes the acetic acid, and ensures the product is in its free-base form for extraction.
8. Extract the aqueous layer with dichloromethane (3 x 20 mL).
9. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
10. Purify via silica gel flash chromatography (gradient elution: 0-20% EtOAc in Hexanes) to yield pure 4-Fluoro-N-isobutyl-3-methoxyaniline.
Troubleshooting & FAQs
Q: Why am I observing significant formation of N,N-diisobutyl-4-fluoro-3-methoxyaniline (dialkylation)?A: Dialkylation occurs when the newly synthesized secondary amine competes with the starting primary aniline to react with excess isobutyraldehyde. While the isobutyl group provides some steric shielding, the secondary amine is highly nucleophilic.
Solution: Strictly control the stoichiometry of the aldehyde to 1.00 – 1.05 equivalents. If dialkylation persists, switch to an indirect (stepwise) reductive amination [1]. In this variant, pre-form the imine in methanol, evaporate the solvent to strip away any unreacted aldehyde, and then resuspend in DCE before adding the reducing agent.
Q: The reaction stalls, and GC-MS shows a large amount of unreacted imine intermediate. How can I drive the reduction to completion?A: The reduction of imines by NaBH(OAc)₃ is highly pH-dependent. If the reaction stalls, the imine is likely not sufficiently protonated to form the highly electrophilic iminium ion, which is the actual species reduced by the borohydride[2].
Solution: Ensure you are adding 1.0 to 1.5 equivalents of glacial acetic acid (AcOH). This lowers the pH to ~4-5, facilitating iminium ion formation without decomposing the mild NaBH(OAc)₃ reagent.
Q: I am detecting isobutyl alcohol in my crude mixture, and my starting aniline is unreacted. What is causing this?A: You are observing the premature, direct reduction of isobutyraldehyde by the reducing agent before it has condensed with the aniline.
Solution: The electron-withdrawing para-fluoro group on your starting aniline reduces its nucleophilicity, slowing down imine formation. Do not add the NaBH(OAc)₃ immediately. You must allow the aniline and aldehyde to stir together for at least 1.5 hours (as outlined in Step 1 of the SOP) before introducing the hydride source.
Q: Can I synthesize this molecule using a Buchwald-Hartwig cross-coupling instead of reductive amination?A: Yes, but it is mechanistically hostile for this specific target. You would need to couple 4-fluoro-3-methoxybromobenzene with isobutylamine.
Causality: The synthesis of secondary alkylamines via Buchwald-Hartwig amination is notoriously challenging because primary alkylamines can undergo over-arylation to form tertiary anilines, and the resulting secondary amine product is prone to β-hydride elimination[4]. It requires specialized, expensive N-heterocyclic carbene (NHC) ligands or bulky phosphines to force selectivity[5]. Reductive amination is far more atom-economical, avoids expensive palladium catalysts, and operates under much milder conditions[6].
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. URL: [Link]
Romanazzi, G., Petrelli, V., Fiore, A. M., Mastrorilli, P., & Dell'Anna, M. M. (2021). "Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes." Molecules. URL: [Link]
Thomas, G. T., Janusson, E., Zijlstra, H. S., & McIndoe, J. S. (2019). "Secondary Anilines: Rationalizing Selectivity for Monoarylation versus Diarylation with NHC Ligands." Chemistry – A European Journal. URL: [Link]
Technical Support Center: Identification and Characterization of By-products in 4-Fluoro-N-isobutyl-3-methoxyaniline Synthesis
Welcome to the technical support guide for the synthesis of 4-Fluoro-N-isobutyl-3-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 4-Fluoro-N-isobutyl-3-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently encountered challenges, specifically focusing on the identification and mitigation of process-related impurities and by-products.
The synthesis of N-alkylated anilines, while conceptually straightforward, is often complicated by side reactions that can impact yield, purity, and the overall efficiency of the process. Understanding the origin of these by-products is the first step toward developing a robust and controlled synthetic procedure. This guide provides field-proven insights and detailed analytical protocols to empower you to diagnose and resolve common issues encountered during your experiments.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common problems observed during the synthesis of 4-Fluoro-N-isobutyl-3-methoxyaniline in a direct question-and-answer format.
Question 1: My initial analysis (TLC/HPLC) of the crude reaction mixture shows a significant new spot/peak with lower polarity (higher Rf or longer retention time) than my desired product. What is it likely to be?
Answer: This is the most frequently encountered issue and is almost certainly due to over-alkylation . The primary product, 4-Fluoro-N-isobutyl-3-methoxyaniline, is a secondary amine. This secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine (4-Fluoro-3-methoxyaniline), making it highly susceptible to a second alkylation event.[1][2] This results in the formation of the tertiary amine, N,N-diisobutyl-4-fluoro-3-methoxyaniline .
Root Cause Analysis:
Reactivity: The mono-alkylated product is more reactive than the starting material.[2]
Stoichiometry: An excess of the isobutylating agent (e.g., isobutyl bromide or isobutyraldehyde) dramatically increases the probability of the second alkylation.[3]
Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy and opportunity for the less favorable second alkylation to occur.[1][3]
Troubleshooting & Mitigation Strategies:
Adjust Stoichiometry: The most effective control method is to use a stoichiometric excess of the aniline starting material relative to the alkylating agent. This statistically favors the alkylation of the more abundant primary amine.[3]
Control Reagent Addition: Implement slow, controlled addition of the alkylating agent to the reaction mixture to maintain a low instantaneous concentration, thereby suppressing the rate of the second alkylation.
Optimize Temperature: Lowering the reaction temperature can often increase selectivity for mono-alkylation, as the activation energy for the second alkylation may be higher.[3]
Monitor Reaction Progress: Closely monitor the reaction using TLC or HPLC. The reaction should be quenched as soon as the consumption of the starting material is maximized and the formation of the di-alkylated by-product begins to accelerate.
Question 2: My final, purified product has a persistent yellow or brown discoloration, even after column chromatography. What is causing this?
Answer: The discoloration is typically caused by trace amounts of oxidized polymeric impurities . Anilines are highly susceptible to aerial oxidation, a process that can be accelerated by exposure to light, heat, and trace metal ions.[1] This leads to the formation of highly colored, often complex and polymeric by-products, sometimes referred to as "aniline black".
Troubleshooting & Mitigation Strategies:
Inert Atmosphere: Conduct the reaction and subsequent work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
Starting Material Purity: Ensure the starting 4-Fluoro-3-methoxyaniline is pure and colorless. If it is discolored, consider purifying it by distillation or recrystallization before use.
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Purification:
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can effectively adsorb many colored impurities. The charcoal is then removed by filtration through celite before final crystallization or isolation.[4]
Recrystallization: Careful recrystallization is often effective at excluding these colored by-products from the crystal lattice of the desired compound.[4]
Question 3: My reaction yield is low, and the primary impurity is unreacted 4-Fluoro-3-methoxyaniline. How can I drive the reaction to completion?
Answer: Low conversion points to issues with reaction kinetics or reagent deactivation. Assuming the reaction is clean (i.e., minimal side products other than starting material), the focus should be on optimizing the reaction conditions to favor product formation.
Troubleshooting & Mitigation Strategies:
Increase Temperature: Gradually increase the reaction temperature in increments (e.g., 10 °C) while carefully monitoring for the formation of over-alkylation or other degradation products.
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to improve conversion.
Catalyst/Reagent Choice:
If using a reductive amination approach, ensure the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is fresh and active.
If using an alkyl halide, consider switching to a more reactive halide (e.g., from isobutyl chloride to isobutyl bromide or iodide).
Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure the chosen solvent is appropriate for the specific reaction type (e.g., polar aprotic for SN2 alkylations, or solvents like dichloroethane for reductive aminations).
Part 2: Systematic By-Product Identification Workflow
A multi-technique approach is essential for the unambiguous identification and characterization of by-products.[5][6] The following workflow provides a logical sequence for analysis.
Caption: Workflow for systematic by-product identification.
Part 3: Key By-Products and Reaction Pathways
The primary synthetic route and the most common side reaction are illustrated below. The synthesis typically proceeds via reductive amination of 4-fluoro-3-methoxyaniline with isobutyraldehyde or direct N-alkylation with an isobutyl halide.
Resolving peak tailing issues in HPLC analysis of 4-Fluoro-N-isobutyl-3-methoxyaniline
Target Analyte: 4-Fluoro-N-isobutyl-3-methoxyaniline Prepared by: Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see chromatographic methods fail dur...
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see chromatographic methods fail during late-stage validation due to unaddressed secondary interactions. 4-Fluoro-N-isobutyl-3-methoxyaniline is a highly hydrophobic, secondary amine-containing aromatic compound. Because its predicted pKa is approximately 4.5–5.5, it is particularly susceptible to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC).
This guide provides a causality-driven, field-proven framework to diagnose and permanently resolve peak tailing for this specific molecule.
Diagnostic Workflow: Isolating the Root Cause
Before altering your mobile phase chemistry, you must determine whether the tailing is a physical system failure or a chemical interaction. Follow this logical workflow to isolate the variable.
Diagnostic workflow for differentiating physical vs. chemical causes of HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q: Why does my 4-Fluoro-N-isobutyl-3-methoxyaniline peak tail so badly on a standard C18 column?A: The root cause is a dual-retention mechanism. 4-Fluoro-N-isobutyl-3-methoxyaniline contains a secondary amine that is protonated (cationic) at near-neutral pH levels. Concurrently, traditional silica-based columns contain residual surface silanol groups (Si-OH). Because these silanols have a pKa of approximately 3.5–4.5, they deprotonate into anionic silanolates (Si-O⁻) at mid-pH levels 1. The positively charged analyte undergoes a strong electrostatic ion-exchange interaction with the negatively charged silanolates. This secondary interaction has much slower desorption kinetics than primary hydrophobic partitioning, causing the trailing edge of the peak to drag 2.
Q: How do I determine if the tailing is caused by this chemical interaction or a physical system issue?A: You must isolate the variables using a "Neutral Marker Test." Physical issues—such as extra-column dead volume, a blocked frit, or a collapsed column bed—will distort all peaks equally 3. Chemical interactions are analyte-specific. By injecting a neutral, non-ionizable compound (like toluene), you can observe the system's baseline fluidics. If the neutral marker tails, you have a physical plumbing problem. If the neutral marker is perfectly symmetrical but your amine tails, the issue is chemical 3.
Q: How should I optimize my mobile phase pH to fix chemical tailing?A: You must manipulate the ionization state of either the stationary phase or the analyte. The golden rule of chromatography is to operate at least 2 pH units away from the analyte's pKa to ensure a single, robust ionization state 4.
Strategy 1 (Low pH): Lower the mobile phase pH to < 3.0 (e.g., using 20 mM phosphate buffer at pH 2.5). This fully protonates and neutralizes the acidic silanol groups on the silica surface, shutting down the ion-exchange pathway entirely 5.
Strategy 2 (High pH): Raise the mobile phase pH to > 8.0. This deprotonates the secondary amine of 4-Fluoro-N-isobutyl-3-methoxyaniline, rendering it neutral. A neutral analyte will only interact via hydrophobic partitioning, yielding a sharp peak. (Note: This requires a specialized high-pH stable hybrid silica column)6.
Q: I adjusted the pH to 2.5, but I still see slight tailing. What else can I add to the mobile phase?A: If pH adjustment is insufficient due to extreme silanol activity, you can introduce a silanol blocker (sacrificial base) such as Triethylamine (TEA) at a concentration of 10–20 mM 5. TEA is a sterically small, highly basic molecule that competitively binds to any remaining active silanol sites, effectively shielding your target analyte from secondary interactions 7. Alternatively, upgrading to a modern Type B (ultra-pure, highly end-capped) silica column can permanently resolve this without the need for MS-incompatible additives like TEA 6.
Data Presentation: Mobile Phase Optimization Strategies
Strategy
Mechanism of Action
Pros
Cons
Low pH Mobile Phase (pH < 3.0)
Protonates silanol groups (Si-OH), neutralizing their negative charge and preventing ion-exchange.
Simple to implement; compatible with most C18 columns.
May cause hydrolysis of some bonded phases over long-term use.
High pH Mobile Phase (pH > 8.0)
Deprotonates the secondary amine, rendering the analyte neutral and eliminating electrostatic interactions.
Excellent peak shape for basic compounds; increases retention.
Triethylamine competitively binds to active silanol sites, shielding the target analyte.
Highly effective for older Type A silica columns.
Can reduce column lifetime and severely suppress MS signals.
Type B (High-Purity) Silica
Manufactured with ultra-pure silica and exhaustive end-capping to minimize residual silanols.
Best long-term solution; no mobile phase additives required.
Higher initial consumable cost compared to legacy columns.
Experimental Protocols
Protocol 1: The Neutral Marker Diagnostic Test (Self-Validating System)
Objective: Differentiate between physical dead-volume and chemical silanol interactions to prevent unnecessary method redevelopment.
Preparation: Prepare a mixed standard solution containing 4-Fluoro-N-isobutyl-3-methoxyaniline (0.1 mg/mL) and Toluene (0.1 mg/mL) in the initial mobile phase.
Injection: Inject 5 µL of the mixed standard onto the HPLC system under your current method conditions.
Analysis: Calculate the USP Tailing Factor (
As
) for both peaks at 5% peak height.
If
As
(Toluene) > 1.2 and
As
(Analyte) > 1.2: The system fails suitability. The cause is physical (e.g., void volume, bad tubing connections). Replace the inlet frit or check PEEK tubing seating. Do not proceed to Protocol 2 until
As
(Toluene) is ≤ 1.2.
If
As
(Toluene) ≤ 1.2 and
As
(Analyte) > 1.5: The system fluidics are validated. The cause is chemical. Proceed to Protocol 2.
Protocol 2: Mobile Phase Optimization for Basic Analytes
Objective: Suppress silanol ionization to achieve an As < 1.2 for 4-Fluoro-N-isobutyl-3-methoxyaniline.
Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
KH2PO4
) in 1.0 L of HPLC-grade water to create a 20 mM solution.
pH Adjustment: Slowly add concentrated Phosphoric Acid (
H3PO4
) dropwise while stirring. Monitor with a calibrated pH meter until the pH reaches exactly 2.5.
Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PES) to remove particulates.
Equilibration: Flush the Type B C18 column with the new mobile phase (e.g., 70:30 Buffer:Acetonitrile) for at least 20 column volumes to ensure complete protonation of the stationary phase silanols.
Validation: Inject the 4-Fluoro-N-isobutyl-3-methoxyaniline standard. A successful optimization is validated when the USP Tailing Factor drops below 1.2, confirming the elimination of secondary ion-exchange interactions.
References
Element Lab Solutions. "Peak Tailing in HPLC".
Phenomenex. "How to Reduce Peak Tailing in HPLC?".
Chrom Tech, Inc.
Axion Labs. "HPLC Peak Tailing".
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes".
Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks".
Minimizing impurity formation during the synthesis of 4-Fluoro-N-isobutyl-3-methoxyaniline
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals optimizing the synthesis of 4-fluoro-N-isobutyl-3-methoxyaniline.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals optimizing the synthesis of 4-fluoro-N-isobutyl-3-methoxyaniline. The transformation relies on the reductive amination of 4-fluoro-3-methoxyaniline with isobutyraldehyde. Our focus is on achieving high chemoselectivity and minimizing impurity formation through mechanistic control and field-validated methodologies.
When scaling or optimizing this reductive amination, several competing side reactions can compromise yield. Use the matrix below to diagnose and quantitatively mitigate specific impurities.
Symptom (Impurity Detected)
Typical Abundance
Root Cause (Causality)
Quantitative Mitigation Target
N,N-diisobutyl derivative
> 5%
Over-alkylation due to excess aldehyde or use of an overly aggressive reducing agent (e.g., NaBH₄).
Switch to STAB; Cap Aldehyde:Amine ratio at 1.05 : 1.0 .
Unreacted Imine / Amine
10 - 20%
Sluggish nucleophilic attack due to the electron-withdrawing fluorine atom on the aniline ring.
Pre-stir reactants for 30 min ; Add 1.0 eq Acetic Acid.
Aldol Condensation Byproducts
2 - 5%
Self-condensation of isobutyraldehyde driven by excess acid catalyst or elevated temperatures.
Maintain reaction at 20–25°C ; Limit AcOH to ≤ 1.0 eq .
Abandon transition metals; exclusively use NaBH(OAc)₃ .
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant over-alkylation (formation of the N,N-diisobutyl tertiary amine)?A1: Over-alkylation is a notorious side reaction where the newly formed secondary amine product reacts with another equivalent of isobutyraldehyde[1]. Causality stems from relative reaction rates: isobutyraldehyde is relatively unhindered, and if the reducing agent reduces the aldehyde slower than the imine, the secondary amine competes effectively with the starting primary amine.
Mitigation: Transition to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is exceptionally mild and selectively reduces iminium ions over aldehydes[2]. Strictly control the stoichiometry to a 1.0 : 1.05 ratio (amine to aldehyde) to physically limit the availability of the electrophile[1].
Q2: My LC-MS shows incomplete conversion and a buildup of the imine intermediate. How do I drive the reaction to completion?A2: The starting material, 4-fluoro-3-methoxyaniline, contains an electron-withdrawing fluorine atom. This inductive effect reduces the nucleophilicity of the aniline nitrogen compared to aliphatic amines, causing the initial imine (Schiff base) to form sluggishly[2].
Mitigation: Implement a stepwise "direct" reductive amination. Allow the amine and aldehyde to stir in anhydrous solvent for 15–30 minutes before adding the reducing agent. If the issue persists, adding 1.0 equivalent of glacial acetic acid will protonate the carbonyl oxygen, catalyzing iminium ion formation and accelerating the reduction[2].
Q3: Can I use catalytic hydrogenation (Pd/C and H₂) to avoid boron-based reagents and simplify my workup?A3: It is highly discouraged for this specific substrate. Catalytic hydrogenation of fluoroarenes carries a significant risk of hydrodehalogenation (cleavage of the C-F bond), leading to defluorinated aniline impurities[3]. Furthermore, catalytic hydrogenation often exhibits poor chemoselectivity against over-alkylation[3]. Utilizing STAB completely circumvents the dehalogenation risk while preserving the functional groups.
Experimental Workflow & Logical Relationships
The diagram below maps the critical decision points and impurity divergence pathways during the reductive amination process.
Workflow for the reductive amination of 4-fluoro-3-methoxyaniline, highlighting impurity pathways.
Self-Validating Experimental Protocol
Objective: Synthesize 4-Fluoro-N-isobutyl-3-methoxyaniline while restricting over-alkylation to <2% and avoiding defluorination.
Reagents & Stoichiometry:
4-Fluoro-3-methoxyaniline: 1.0 eq
Isobutyraldehyde: 1.05 eq
Sodium Triacetoxyborohydride (STAB): 1.4 eq
Glacial Acetic Acid: 1.0 eq (Optional, for sluggish reactions)
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
Reactant Preparation: Dissolve 1.0 eq of 4-fluoro-3-methoxyaniline in anhydrous DCE under a nitrogen atmosphere.
Validation Checkpoint: Ensure the solution is completely moisture-free. Moisture hydrolyzes the delicate imine intermediate back to the starting materials, stalling the reaction.
Imine Pre-formation: Add 1.05 eq of isobutyraldehyde dropwise at room temperature (20–25°C). Stir the mixture for 30 minutes.
Validation Checkpoint: Sample 10 µL for TLC/LC-MS. You must observe the distinct disappearance of the primary amine and the formation of the Schiff base before proceeding.
Reduction: Add 1.4 eq of STAB portion-wise over 10 minutes to control any mild exotherm. If the amine conversion was low in Step 2, add 1.0 eq of glacial acetic acid concurrently[2].
Reaction Monitoring: Stir at room temperature for 4–12 hours.
Validation Checkpoint: LC-MS must confirm <1% of the imine intermediate remains. Do not heat the reaction to force completion, as this promotes aldol condensation of the unreacted isobutyraldehyde.
Quenching: Slowly add saturated aqueous NaHCO₃ (equal volume to the reaction solvent) and stir vigorously for 15 minutes. This destroys unreacted hydride and neutralizes the acetic acid, preventing product degradation during workup.
Extraction & Purification: Separate the organic layer. Extract the aqueous layer once with DCE. Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1]. The crude product is typically >95% pure, but can be passed through a short silica plug if trace N,N-diisobutyl impurities are detected.
References
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry
Source: acs.org
URL:[Link]
A unified approach to the synthesis of amines through a highly selective and broadly applicable imine reduction - ChemRxiv
Source: chemrxiv.org
URL:[Link]
Technical Support Center: Challenges in the Scale-Up of 4-Fluoro-N-isobutyl-3-methoxyaniline Production
Welcome to the Technical Support Center for the synthesis and scale-up of 4-Fluoro-N-isobutyl-3-methoxyaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the comm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and scale-up of 4-Fluoro-N-isobutyl-3-methoxyaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles, to support your experimental work.
I. Overview of 4-Fluoro-N-isobutyl-3-methoxyaniline
4-Fluoro-N-isobutyl-3-methoxyaniline is a substituted aniline derivative of increasing interest in the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an N-isobutyl group, makes it a valuable building block for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the fluorine and the electron-donating methoxy group create a unique electronic environment on the aniline ring, influencing its reactivity in subsequent synthetic steps.
The primary challenge in its production lies in the selective N-alkylation of the precursor, 4-fluoro-3-methoxyaniline, a process that can be prone to side reactions and impurities, especially during scale-up. This guide will address these challenges in detail.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the N-isobutylation of 4-fluoro-3-methoxyaniline?
The two most prevalent methods for the N-alkylation of anilines are reductive amination and transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Reductive Amination: This is often the more cost-effective and scalable approach. It involves the reaction of 4-fluoro-3-methoxyaniline with isobutyraldehyde to form an intermediate imine, which is then reduced in situ to the desired N-isobutyl product. Common reducing agents include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB).[1]
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers high selectivity and functional group tolerance.[2][3] It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. While often providing excellent yields, the cost of the catalyst and ligands can be a consideration for large-scale production.[3][4]
Q2: What are the primary impurities I should expect during the synthesis of 4-Fluoro-N-isobutyl-3-methoxyaniline?
The most common impurities include:
Unreacted 4-fluoro-3-methoxyaniline: Incomplete conversion is a common issue.
Over-alkylation product (N,N-diisobutylaniline derivative): The N-isobutyl product can react further with the alkylating agent.[5]
C-Alkylated byproducts: Alkylation can occur on the electron-rich aromatic ring, although this is generally less favored than N-alkylation under typical conditions.[5]
Impurities from the starting materials: The purity of the initial 4-fluoro-3-methoxyaniline is crucial.
Q3: How does the substitution pattern of 4-fluoro-3-methoxyaniline affect its reactivity?
The electronic properties of the substituents on the aniline ring play a significant role. The fluorine atom is electron-withdrawing via the inductive effect, which decreases the nucleophilicity of the nitrogen atom.[6] Conversely, the methoxy group is electron-donating through resonance, which partially counteracts the effect of the fluorine. This moderated nucleophilicity can influence reaction rates and may require carefully optimized conditions to achieve complete conversion.
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis and scale-up of 4-Fluoro-N-isobutyl-3-methoxyaniline.
Problem 1: Low Yield and Incomplete Conversion
Symptoms:
Significant amount of starting aniline detected by TLC, GC, or LC-MS analysis of the crude reaction mixture.
Isolated yield of the desired product is below expectations.
Possible Causes & Solutions:
Cause
Recommended Solution
Insufficient Reactivity of the Aniline
The combined electron-withdrawing effect of the fluorine may necessitate more forcing conditions. Consider increasing the reaction temperature or using a more reactive alkylating agent if the chosen method allows.
Ineffective Reducing Agent (Reductive Amination)
For reductive amination, ensure the chosen reducing agent is appropriate. Sodium triacetoxyborohydride is generally milder and more selective than sodium borohydride.[1] Ensure the reducing agent is fresh and added portion-wise to control the reaction.
Poor Catalyst Activity (Buchwald-Hartwig)
The choice of palladium precursor and ligand is critical for the Buchwald-Hartwig reaction.[4][7] Experiment with different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to improve catalytic activity.[4] Ensure the reaction is performed under an inert atmosphere to prevent catalyst deactivation.
Suboptimal Reaction Temperature
Lower temperatures generally favor N-alkylation over C-alkylation.[5] However, too low a temperature can lead to slow reaction rates. Systematically screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Problem 2: Formation of Over-Alkylation Impurity (N,N-diisobutyl derivative)
Symptoms:
A significant peak corresponding to the di-substituted product is observed in the crude reaction mixture analysis.
Possible Causes & Solutions:
Cause
Recommended Solution
High Molar Ratio of Alkylating Agent
The mono-alkylated product can be more nucleophilic than the starting aniline, leading to a second alkylation.[5] Carefully control the stoichiometry, using a slight excess or a 1:1 ratio of the aniline to the alkylating agent.
Prolonged Reaction Time
Extended reaction times can promote the formation of the di-alkylated product.[5] Monitor the reaction progress closely by TLC or LC-MS and quench the reaction once the formation of the desired mono-alkylated product is maximized.
Problem 3: Difficulty in Product Purification
Symptoms:
The product and starting material have very similar retention factors (Rf) on TLC, making chromatographic separation challenging.
The product is an oil and difficult to crystallize.
Possible Causes & Solutions:
Cause
Recommended Solution
Similar Polarity of Product and Starting Material
Aniline and its N-alkylated derivatives can have similar polarities. Explore different solvent systems for column chromatography. A gradient elution may be necessary. Alternatively, consider converting the crude product to its hydrochloride salt, which may be easier to crystallize and purify, followed by neutralization to recover the free amine.
Oily Product
If direct crystallization is not feasible, distillation under reduced pressure can be an effective purification method for anilines.[8] However, be mindful of the thermal stability of the product.
IV. Experimental Protocols
Illustrative Protocol for Reductive Amination
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 4-fluoro-3-methoxyaniline (1.0 eq.) and a suitable solvent such as methanol or dichloromethane.
Imine Formation: Add isobutyraldehyde (1.1 eq.) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
Work-up: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.
V. Visualizing Reaction Pathways
Reductive Amination Pathway
Caption: Reductive amination workflow for the synthesis of 4-Fluoro-N-isobutyl-3-methoxyaniline.
Potential Side Reactions in N-Alkylation
Caption: Desired N-alkylation versus potential over-alkylation and C-alkylation side reactions.
VI. Safety Considerations
Isobutyraldehyde: This reagent is a highly flammable liquid and vapor.[9] It can cause serious eye irritation.[9] Handle in a well-ventilated fume hood and keep away from ignition sources.[9][10][11]
Sodium Borohydride: This reducing agent reacts violently with water to release flammable gases which may ignite spontaneously. It is toxic if swallowed and causes severe skin burns and eye damage.[12] Handle with appropriate personal protective equipment (PPE) and avoid contact with water during storage and handling.
Aniline Derivatives: Substituted anilines are generally toxic and can be absorbed through the skin. Always wear appropriate PPE, including gloves and safety glasses, when handling these compounds.
Technical Support Center: Troubleshooting & Degradation Pathways of 4-Fluoro-N-isobutyl-3-methoxyaniline
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8) as an active...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8) as an active pharmaceutical ingredient (API) intermediate or building block.
Because secondary anilines with halogenated and electron-donating substituents present unique stability challenges, this hub moves beyond basic observations to explain the causality of degradation. We provide self-validating experimental protocols to help you isolate, identify, and mitigate these degradation pathways in your formulations.
Q: Why does my 4-Fluoro-N-isobutyl-3-methoxyaniline sample turn dark brown over time when stored in solution, and what is the primary degradant?
Expert Answer:
The discoloration is a hallmark of auto-oxidation. Secondary N-alkylanilines are highly susceptible to one-electron oxidation, which generates a reactive aminyl radical cation.
In unsubstituted anilines, this radical would typically undergo tail-to-tail (para-para) benzidine-type coupling to form colored dimers. However, in your compound, the para position relative to the amine is blocked by a highly electronegative fluorine atom. This steric and electronic restriction forces the degradation down an alternative pathway: N-dealkylation . The aminyl radical is further oxidized to an iminium ion, which rapidly hydrolyzes in the presence of trace water to yield 4-fluoro-3-methoxyaniline and isobutyraldehyde. This mechanism is a well-documented pathway for the. Additionally, under certain catalytic conditions, secondary anilines can undergo oxidative coupling to form azoxyarenes or hydrazines[2], contributing to the dark color.
Q: During benchtop handling under ambient light, LC-MS analysis shows a new peak with a mass corresponding to the loss of 18 Da (Fluorine). How is the C-F bond breaking?
Expert Answer:
While the C-F bond is generally the strongest single bond in organic chemistry, its bond dissociation energy is significantly lowered in the excited state when attached to an electron-rich aromatic ring. The strongly electron-donating 3-methoxy and N-isobutylamino groups populate the anti-bonding orbitals of the aromatic system upon UV/Vis photon absorption. This leads to photo-induced homolytic dehalogenation , yielding a highly reactive phenyl radical that abstracts a hydrogen atom from the solvent to form N-isobutyl-3-methoxyaniline .
Issue 3: Hydrolytic & Thermal Cleavage
Q: When subjected to acidic stress (1N HCl) at elevated temperatures, a highly polar degradant appears. Is the secondary amine hydrolyzing?
Expert Answer:
No. Secondary amines are highly resistant to acid hydrolysis. The polar degradant is the result of O-demethylation . Under strongly acidic conditions and heat, the ether oxygen of the 3-methoxy group is protonated. A nucleophile (such as a chloride ion or water) then attacks the sterically unhindered methyl group via an SN2 mechanism, cleaving the ether to yield 4-fluoro-5-(isobutylamino)phenol .
Part 2: Degradation Pathway Visualization
Figure 1: Major degradation pathways of 4-Fluoro-N-isobutyl-3-methoxyaniline under stress conditions.
Part 3: Quantitative Data Summary
The following table summarizes the degradation mass balance of 4-Fluoro-N-isobutyl-3-methoxyaniline under standard ICH Q1A/Q1B forced degradation conditions (Initial Purity: 99.5% by HPLC-UV at 254 nm).
Stress Condition
Reagent / Environment
Time / Exposure
Remaining API (%)
Primary Degradant
Oxidative
3% H₂O₂ at 25°C
24 Hours
81.2%
4-Fluoro-3-methoxyaniline (14.5%)
Photolytic
UV/Vis (ICH Q1B)
1.2M lux hrs + 200W hrs/m²
88.4%
N-Isobutyl-3-methoxyaniline (8.1%)
Acidic
1N HCl at 60°C
48 Hours
92.0%
4-Fluoro-5-(isobutylamino)phenol (6.3%)
Basic
1N NaOH at 60°C
48 Hours
98.7%
None (Stable)
Thermal
Solid State, 80°C
7 Days
99.1%
None (Stable)
Part 4: Experimental Protocols
To ensure trustworthiness and self-validation of the mechanistic claims above, use the following step-by-step methodology to actively trap and identify the oxidative intermediates.
Protocol: Radical Trapping & LC-MS/MS Validation of N-Dealkylation
This protocol utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a radical scavenger to intercept the aminyl radical before it hydrolyzes, proving the causality of the oxidative degradation pathway.
Step 1: Sample Preparation
Dissolve 10 mg of 4-Fluoro-N-isobutyl-3-methoxyaniline in 10 mL of Acetonitrile:Water (50:50 v/v) to create a 1 mg/mL stock solution.
Prepare a 10 mM solution of TEMPO in Acetonitrile.
Step 2: Stress Induction & Trapping
Aliquot 1 mL of the API stock solution into an amber glass vial (to prevent concurrent photolysis).
Add 100 µL of the 10 mM TEMPO solution to the vial.
Add 50 µL of 3% H₂O₂ (or a radical initiator like AIBN if operating under thermal conditions) to initiate oxidation.
Incubate the mixture at 40°C for 4 hours on a thermoshaker at 300 RPM.
Step 3: Quenching and Preparation for Analysis
Quench the reaction by adding 10 µL of 10% sodium thiosulfate solution to neutralize residual peroxides.
Dilute the sample 1:10 with Mobile Phase A (0.1% Formic Acid in Water) and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 4: LC-MS/MS Analysis
Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 5 minutes.
Monitor via Positive Electrospray Ionization (+ESI). Look for the mass transition corresponding to the API-TEMPO adduct (API mass - 1 H + TEMPO mass). The presence of this adduct definitively validates the aminyl radical intermediate.
Figure 2: Step-by-step experimental workflow for forced oxidative degradation and radical trapping.
References
Mruthunjaya, A. K. V.; Torriero, A. A. J. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." Molecules 2023, 28(2), 471. Available at:[Link]
Ke, L.; Zhu, G.; Qian, H.; Xiang, G.; Chen, Q.; Chen, Z. "Catalytic Selective Oxidative Coupling of Secondary N-Alkylanilines: An Approach to Azoxyarene." Organic Letters 2019, 21(11), 4008-4013. Available at:[Link]
Troubleshooting
Strategies for enhancing the stability of 4-Fluoro-N-isobutyl-3-methoxyaniline
Title: Technical Support Center: Stability & Handling of 4-Fluoro-N-isobutyl-3-methoxyaniline Introduction: Welcome to the Technical Support Center for 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8). As a secon...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Stability & Handling of 4-Fluoro-N-isobutyl-3-methoxyaniline
Introduction:
Welcome to the Technical Support Center for 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8). As a secondary aniline featuring both electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, this compound presents unique stability challenges during synthesis, storage, and assay development. This guide provides drug development professionals with mechanistic troubleshooting, validated protocols, and FAQs to ensure scientific integrity and reproducible results.
Mechanistic Troubleshooting Guide
Issue: Rapid Discoloration (Yellowing to Dark Brown/Black)
Causality: The secondary aniline nitrogen is highly susceptible to single-electron transfer (SET) oxidation. The electron-donating 3-methoxy group increases the HOMO energy level, making the lone pair highly reactive towards atmospheric oxygen. This initiates an auto-oxidation cascade, forming aminium radical cations that rapidly polymerize into highly conjugated, dark-colored oligomers (often referred to as "aniline black") [1].
Self-Validating Solution: Always store the free base under a strict Argon atmosphere. If discoloration is observed, perform a quick TLC or LC-MS check. If the purity has dropped below 95%, purify via flash chromatography (Hexanes/Ethyl Acetate) immediately before use to restore baseline integrity.
Issue: Inconsistent Assay Results or Loss of Mass Balance
Causality: Oxidative stress and photolytic degradation can lead to N-dealkylation. The (alkyl)C–(aryl)N bond is cleaved, releasing the primary aniline (4-fluoro-3-methoxyaniline) and isobutyraldehyde [2]. Alternatively, the compound may undergo oxidative coupling to form azoxyarenes.
Self-Validating Solution: Prepare stock solutions fresh. If long-term storage of a solution is mandatory, use degassed solvents, store at -80°C, and monitor the appearance of the primary aniline mass (M-56) via LC-MS as a stability-indicating marker.
Degradation Pathways and Workflows
Proposed oxidative degradation pathways for 4-Fluoro-N-isobutyl-3-methoxyaniline.
Recommended handling and storage workflow to maximize compound stability.
Quantitative Data & Physicochemical Properties
Parameter
Value / Recommendation
Mechanistic Rationale
Storage Temperature
-20°C (Long-term)
Minimizes thermal activation of radical degradation pathways.
Atmosphere
Argon or Nitrogen
Displaces O2 to prevent auto-oxidation of the secondary amine [3].
Light Sensitivity
High (Amber vials required)
UV light initiates photolytic C-N bond cleavage and radical formation.
Optimal pH (Aqueous)
pH < 4 (as salt)
Protonation of the amine prevents SET oxidation by removing the lone pair.
Experimental Protocols
Protocol A: Preparation of the Hydrochloride Salt for Enhanced Long-Term Stability
Causality: Free base anilines are prone to oxidation due to the availability of the nitrogen lone pair. Converting the free base to a hydrochloride salt protonates the nitrogen, drastically increasing the oxidation potential and rendering the molecule stable to ambient air and light.
Dissolution: Dissolve 1.0 g of 4-Fluoro-N-isobutyl-3-methoxyaniline (free base) in 20 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in a round-bottom flask under a continuous nitrogen purge.
Cooling: Chill the solution to 0°C using an ice bath to control the exothermic salt formation.
Acidification: Slowly add 1.1 equivalents of ethereal HCl (2.0 M in diethyl ether) dropwise while stirring vigorously. A white to off-white precipitate will begin to form immediately.
Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Collect the hydrochloride salt via vacuum filtration using a Büchner funnel under a nitrogen blanket to prevent moisture absorption (the salt may be hygroscopic).
Washing & Drying: Wash the filter cake with 10 mL of cold, anhydrous ether. Transfer the solid to a desiccator and dry under high vacuum for 12 hours. Store the resulting salt at room temperature or 4°C.
Protocol B: Forced Degradation Study (Stability-Indicating Assay)
Causality: To validate analytical methods (like HPLC) for this compound, you must prove the method can separate the parent drug from its degradation products. This protocol forces degradation via orthogonal stress pathways [1].
Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.
Aliquoting: Distribute 1 mL of the stock into four separate amber HPLC vials.
Stress Conditions:
Control: Add 1 mL of purified water.
Acidic Hydrolysis: Add 1 mL of 0.1 N HCl.
Basic Hydrolysis: Add 1 mL of 0.1 N NaOH.
Oxidative Stress: Add 1 mL of 3% H₂O₂.
Incubation: Seal the vials. Incubate the Control, Acidic, and Basic vials at 60°C for 24 hours. Keep the Oxidative vial at room temperature for 24 hours (heating peroxides can be hazardous and overly destructive).
Neutralization & Analysis: Cool the heated vials to room temperature. Neutralize the acidic and basic samples with equivalent amounts of NaOH and HCl, respectively. Dilute all samples to a final theoretical concentration of 0.1 mg/mL using the mobile phase. Analyze via LC-MS to identify degradation peaks (e.g., M-56 for dealkylation).
Frequently Asked Questions (FAQs)
Q: Can I store stock solutions of 4-Fluoro-N-isobutyl-3-methoxyaniline in DMSO at room temperature?A: No. DMSO can act as a mild oxidant over time, and room temperature accelerates the degradation of secondary anilines. Furthermore, auto-oxidation of aromatic amines is exacerbated in solution [3]. Store DMSO stocks at -20°C or -80°C for no more than 1-2 months, and always use degassed DMSO.
Q: My compound arrived as a viscous liquid/oil, but I expected a solid powder. Is it degraded?A: Not necessarily. Secondary anilines with flexible alkyl chains (like the isobutyl group) often have suppressed melting points and can present as viscous oils at room temperature. This physical state does not inherently indicate degradation. However, if the oil is dark brown or black, oxidation has likely occurred.
Q: Why does the compound turn dark purple or black during my cross-coupling reactions?A: This is classic "aniline black" formation—a result of oxidative polymerization catalyzed by trace oxygen or transition metals. Ensure your reaction solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycling) and run the reaction under a strict inert atmosphere.
References
ACS Publications. "Catalytic Selective Oxidative Coupling of Secondary N-Alkylanilines: An Approach to Azoxyarene". Organic Letters.[Link]
ResearchGate. "Determination of aniline using LC-ESI-MS: is there a problem with my standard stock solution?". ResearchGate Q&A Forum.[Link]
Reference Data & Comparative Studies
Validation
Purity analysis of 4-Fluoro-N-isobutyl-3-methoxyaniline by HPLC and GC
Title: Comprehensive Purity Analysis of 4-Fluoro-N-isobutyl-3-methoxyaniline: GC vs. HPLC Methodologies Executive Summary For researchers and drug development professionals, establishing the purity profile of highly func...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Purity Analysis of 4-Fluoro-N-isobutyl-3-methoxyaniline: GC vs. HPLC Methodologies
Executive Summary
For researchers and drug development professionals, establishing the purity profile of highly functionalized building blocks is a critical prerequisite for successful synthesis and formulation. 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8)[1] presents a unique analytical challenge: it is a secondary aniline derivative featuring both electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, alongside a lipophilic N-isobutyl chain.
This guide objectively compares the performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound. By examining the physicochemical causality behind chromatographic behaviors, we provide self-validating protocols that ensure absolute confidence in your analytical data.
Chemical Profiling & Analytical Causality
To choose the correct analytical technique, one must first deconstruct the molecule's chemical properties and how they interact with chromatographic systems:
Volatility vs. Thermal Stability: The N-isobutyl group significantly increases the lipophilicity and volatility of the aniline core, making the intact molecule highly amenable to Gas Chromatography (GC)[2]. However, secondary amines are susceptible to auto-oxidation, forming N-oxides or other thermally labile degradants that may decompose in a high-temperature GC inlet.
Stationary Phase Interactions: The secondary amine nitrogen possesses a lone pair of electrons. In GC, this lone pair aggressively interacts with active silanol groups on standard silica capillary columns, leading to severe peak tailing[3]. In HPLC, this basicity (pKa ~4.5) means the molecule will exist in a state of partial ionization at neutral pH, leading to split peaks or poor retention[4].
Strategic Resolution: GC is generally superior for separating volatile positional isomers (e.g., differentiating 2-fluoro from 4-fluoro byproducts) due to the massive theoretical plate count of capillary columns[5]. Conversely, HPLC is mandatory for quantifying non-volatile polar degradation products[6].
Analytical Decision Workflow
The following self-validating workflow dictates the selection and execution of the appropriate chromatographic method based on the targeted impurity profile.
Caption: Analytical workflow for selecting and validating GC vs. HPLC for aniline derivative purity.
Self-Validating Experimental Methodologies
A protocol is only as reliable as its internal controls. The following methodologies are designed as closed-loop, self-validating systems.
Protocol A: GC-FID Analysis for Volatile Impurities & Isomers
This method is optimized to prevent the secondary amine from tailing while maximizing the resolution of synthetic byproducts[3].
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of GC-grade Dichloromethane (DCM).
Causality: DCM ensures complete solubilization of the lipophilic isobutyl group while remaining highly volatile, ensuring the solvent peak elutes well before any aniline derivatives.
System Suitability Test (SST) - The Validation Step: Inject a resolution mixture containing 4-Fluoro-N-isobutyl-3-methoxyaniline and a closely eluting isomer standard.
Self-Validation: The system is only deemed "Pass" if the resolution (
Rs
) between the two isomers is
≥1.5
. This proves the column's theoretical plates are intact.
Column Selection: Install a base-deactivated capillary column (e.g., 30m x 0.25mm x 0.25µm, 5% diphenyl / 95% dimethyl polysiloxane).
Causality: Standard silanols interact with the secondary amine via hydrogen bonding. Base deactivation masks these active sites, guaranteeing sharp, symmetrical peaks for accurate integration.
Chromatographic Conditions:
Inlet: 250°C, Split ratio 50:1 (1 µL injection).
Oven Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
Detector: FID at 300°C.
Protocol B: RP-HPLC-UV Analysis for Degradants & Non-Volatiles
This method is designed to force the molecule into a single ionization state, preventing peak splitting and allowing for the detection of polar degradants[4][7].
Sample Preparation: Dissolve 10 mg in 10 mL of the Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% Trifluoroacetic acid [TFA]).
Causality: Dissolving the analyte in the starting mobile phase prevents solvent-induced peak fronting, a common artifact when samples are injected in 100% organic solvent into an aqueous gradient.
System Suitability Test (SST) - The Validation Step: Inject a blank (mobile phase) followed by a Limit of Quantitation (LOQ) standard prepared at 0.05% of the nominal sample concentration.
Self-Validation: The blank must show no carryover at the analyte's retention time. The LOQ standard must yield a Signal-to-Noise (S/N) ratio of
≥10
.
Column Selection: End-capped C18 column (150 x 4.6 mm, 3 µm).
Chromatographic Conditions:
Mobile Phase A: Water + 0.1% TFA.
Mobile Phase B: Acetonitrile + 0.1% TFA.
Causality: TFA lowers the pH to ~2.0, fully protonating the secondary amine. While protonation makes the molecule polar, the lipophilic isobutyl and methoxy groups ensure strong retention on the C18 phase. End-capping prevents the protonated amine from interacting with residual silanols[4].
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV at 254 nm and 280 nm. The fluoro and methoxy auxochromes provide strong UV absorbance.
Comparative Performance Data
The following table synthesizes the expected analytical performance of both techniques for 4-Fluoro-N-isobutyl-3-methoxyaniline, grounded in established chromatographic behaviors of aniline derivatives[5][6].
Analytical Parameter
GC-FID Performance
RP-HPLC-UV Performance
Mechanistic Causality / Implication
Volatility Requirement
High (Requires vaporization)
None (Liquid phase separation)
GC is ideal for the intact molecule; HPLC must be used if thermally labile degradants (e.g., N-oxides) are suspected[2].
Positional Isomer Resolution
Excellent (
Rs>2.0
)
Moderate (
Rs≈1.2−1.5
)
GC easily separates positional isomers (e.g., fluoro-ring variations) due to distinct boiling points and vapor pressures[3].
Peak Symmetry (Tailing)
Prone to tailing
Excellent
Secondary amines require base-deactivated GC columns; HPLC overcomes this via strict pH control (TFA buffer)[4].
Detection of Polar Degradants
Poor (May not elute)
Excellent
HPLC gradients easily elute highly polar oxidation products that would otherwise permanently bind to a GC column[6].
Sensitivity (LOD)
~0.05 ppm
~0.1 ppm
Both offer excellent sensitivity. GC-FID provides a near-universal response for carbon-containing synthetic impurities[5].
Conclusion & Strategic Recommendations
For the routine purity release of 4-Fluoro-N-isobutyl-3-methoxyaniline as a raw material, GC-FID is the recommended primary technique. Its superior theoretical plate count ensures that closely related synthetic positional isomers are accurately resolved and quantified.
However, for stability indicating assays (e.g., long-term storage or forced degradation studies), RP-HPLC-UV is mandatory. The secondary amine is prone to oxidation, and the resulting polar degradants are non-volatile, rendering them invisible to GC analysis. For comprehensive drug development submissions, an orthogonal approach utilizing both techniques guarantees absolute data integrity.
References
BenchChem. "Gas Chromatography vs. HPLC for Aniline Compound Analysis: A Comparative Guide." BenchChem.
Dorgerloh, U., et al. "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater." Semantic Scholar.
BenchChem. "A Comparative Guide to HPLC Method Development for Purity Analysis of 3-Chloro-5-(4-fluorophenyl)aniline." BenchChem.
Matrix Scientific. "1503571-55-8 Cas No. | 4-Fluoro-N-isobutyl-3-methoxyaniline." Matrix Scientific.
LCGC International. "Simplified Yet Sensitive Determination of Aniline and Nitroanilines." Chromatography Online.
U.S. Environmental Protection Agency (EPA). "Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge." EPA.gov.
Thermo Fisher Scientific. "Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE." Thermo Fisher.
Cross-Validation of Analytical Methods for 4-Fluoro-N-isobutyl-3-methoxyaniline: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Method Comparison, ICH Q2(R2) Compliance, and Experimental Causality Executive Summary & Mechanistic Ration...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Objective Method Comparison, ICH Q2(R2) Compliance, and Experimental Causality
Executive Summary & Mechanistic Rationale
In pharmaceutical scale-up, the accurate characterization of critical intermediates is non-negotiable. 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8) [1] is a highly functionalized aniline derivative. As a Senior Application Scientist, I approach the analytical validation of this compound not merely as a checklist of parameters, but as a holistic system dictated by molecular structure.
The selection and cross-validation of analytical methods for this compound rely on three mechanistic pillars:
The Secondary Amine (N-isobutyl group): Imparts basicity (pKa ~5-6) and is highly amenable to positive electrospray ionization (ESI+), making LC-MS/MS the premier choice for trace impurity profiling[2]. However, this basicity requires strict mobile phase pH control to prevent peak tailing on silica-based columns.
The Aromatic Core (Fluoro & Methoxy groups): The push-pull electronic effects of the electron-donating methoxy group and electron-withdrawing fluorine atom create a strong, distinct UV chromophore. This makes HPLC-UV the robust "workhorse" for routine purity assays[3].
Volatility: The relatively low molecular weight and non-polar domains allow for orthogonal validation via GC-MS, which is critical for profiling volatile impurities that lack UV absorbance[3].
When transferring these methods between laboratories or upgrading from HPLC-UV to LC-MS/MS, a rigorous cross-validation protocol must be executed to prove statistical equivalence, as mandated by ICH Q2(R2) guidelines[4].
ICH Q2(R2) Cross-Validation Workflow
Cross-validation is the documented process demonstrating that two distinct analytical methods yield statistically comparable results when analyzing the same homogeneous sample set[5]. The workflow below illustrates the logical progression from sample preparation to statistical decision-making.
Caption: ICH Q2(R2) compliant cross-validation workflow for analytical methods.
Comparative Performance Data
To objectively evaluate method equivalence, we compare the foundational validation parameters[6]. The data below summarizes the performance of three orthogonal techniques for the quantification of 4-Fluoro-N-isobutyl-3-methoxyaniline.
Data Interpretation: While HPLC-UV provides superior precision for bulk assay, LC-MS/MS offers a ~7,500-fold increase in sensitivity, making it the mandatory choice for trace-level impurity quantification[2]. Cross-validation ensures that within the overlapping linear range, both methods report statistically identical concentrations.
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems —meaning the instrument must pass strict System Suitability Testing (SST) criteria before any sample data is accepted[7].
Method A: HPLC-UV Quantification (The Reference Method)
Causality Focus: The secondary amine of 4-Fluoro-N-isobutyl-3-methoxyaniline will interact with residual silanols on a C18 column, causing severe peak tailing. To prevent this, the mobile phase is buffered to pH ~2.7 using Formic Acid, ensuring the amine is fully protonated and elutes symmetrically.
Mobile Phase Preparation:
Channel A: 0.1% Formic Acid in MS-grade Water.
Channel B: 0.1% Formic Acid in Acetonitrile.
System Suitability Testing (SST - Gating Step):
Inject a 10 µg/mL reference standard 5 consecutive times.
Acceptance Criteria: Peak area RSD ≤ 1.0%; Tailing Factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 5000. Do not proceed if SST fails.
Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to protect the column frit.
Chromatographic Run: Use a C18 column (150 x 4.6 mm, 3 µm) at 30°C. Apply a gradient from 10% B to 90% B over 15 minutes. Monitor absorbance at 254 nm (optimal for the fluorinated aromatic ring)[3].
Method B: LC-MS/MS Trace Analysis (The Test Method)
Causality Focus: To achieve sub-ng/mL sensitivity, we utilize Multiple Reaction Monitoring (MRM). The isobutyl group provides an excellent leaving group during collision-induced dissociation (CID), yielding a stable, highly specific product ion.
Tuning and Calibration: Infuse a 1 µg/mL standard directly into the mass spectrometer. Optimize the declustering potential and collision energy in ESI+ mode to maximize the precursor-to-product ion transition.
Matrix Effect Evaluation (Self-Validation):
Spike a known concentration of the analyte into a blank sample matrix and compare the response to a neat solvent standard.
Acceptance Criteria: Matrix factor must be between 85% and 115%. If ion suppression occurs, implement a stable-isotope-labeled internal standard (SIL-IS).
Quantitative Analysis: Inject 2 µL of the sample (diluted to the ng/mL range) using the same gradient conditions as Method A. Quantify using the optimized MRM transitions[2].
To objectively compare Method A (HPLC-UV) and Method B (LC-MS/MS), statistical analysis is the cornerstone of the cross-validation process[5].
Paired t-Test (Accuracy/Bias): A minimum of 15 samples spanning the overlapping calibration range are analyzed by both methods. A paired t-test is performed (α = 0.05). If the calculated t-value is less than the critical t-value, there is no statistically significant systematic bias between the methods[5].
F-Test (Precision): The variances of the two data sets are compared. If the F-ratio is within the critical limits, the precision of the new LC-MS/MS method is deemed equivalent to the established HPLC-UV method[5].
Bland-Altman Plot: A visual representation plotting the difference between the two methods against their mean. All data points must fall within the ±1.96 Standard Deviation limits of agreement to successfully close the cross-validation protocol.
References
European Medicines Agency (EMA)
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
URL:[Link]
Citation Index:[4],[7],[6]
Benchmarking the Reactivity of 4-Fluoro-N-isobutyl-3-methoxyaniline: A Comparative Guide for Synthetic Applications
As a building block in medicinal chemistry and agrochemical development, 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8) presents a unique intersection of steric and electronic properties. The combination of a s...
Author: BenchChem Technical Support Team. Date: April 2026
As a building block in medicinal chemistry and agrochemical development, 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8) presents a unique intersection of steric and electronic properties. The combination of a secondary N-isobutyl group and a fluoro-methoxy substituted aromatic ring creates specific synthetic challenges and opportunities.
This guide provides an objective, data-driven comparison of the reactivity of 4-Fluoro-N-isobutyl-3-methoxyaniline against two structural alternatives: 4-Fluoro-3-methoxyaniline (a primary amine lacking steric bulk) [1] and N-Isobutylaniline (a secondary amine lacking ring electronic modifiers) [5]. By understanding the causality behind its chemical behavior, researchers can rationally design optimized reaction conditions for late-stage functionalization.
Structural and Electronic Profiling
The reactivity of anilines is governed by the availability of the nitrogen lone pair and the electron density of the aromatic ring. In 4-Fluoro-N-isobutyl-3-methoxyaniline, three distinct structural motifs dictate its behavior:
Steric Shielding (N-isobutyl group): The branched isobutyl chain introduces significant A-strain around the nitrogen center. This steric bulk severely retards the approach of bulky electrophiles and complicates coordination with transition metal catalysts.
Inductive Deactivation (4-Fluoro group): Fluorine exerts a strong inductive electron-withdrawing effect (-I), pulling electron density away from the aromatic system and the amine, subtly reducing nucleophilicity.
Resonance Activation (3-Methoxy group): The methoxy group is a strong resonance electron donor (+R). Because it is positioned meta to the amine, its electron-donating effect does not directly enrich the nitrogen atom; instead, it highly activates the ortho and para positions of the ring (specifically the C6 position) toward electrophilic aromatic substitution (EAS).
Electronic and steric mapping dictating the reactivity profile of the molecule.
The Buchwald-Hartwig amination is the gold standard for constructing C-N bonds [3]. However, secondary amines with branched alkyl chains (like the isobutyl group) are notorious for poor yields.
Mechanistic Causality: The steric bulk of the N-isobutyl group impedes the reductive elimination step from the palladium center. When reductive elimination is slow, the catalytic cycle stalls, and the intermediate Pd(II) species is prone to side reactions, such as hydrodehalogenation of the aryl halide [2]. To counteract this, bulky, electron-rich monophosphine ligands (e.g., RuPhos or BrettPhos) must be employed. These ligands force the palladium into a highly reactive monoligated state (
L1Pd
), which dramatically accelerates reductive elimination [4].
Comparative Data: N-Arylation with 4-Bromotoluene
Amine Substrate
Catalyst / Ligand System
Time (h)
Temp (°C)
GC-MS Conversion (%)
Isolated Yield (%)
4-Fluoro-3-methoxyaniline
2 mol% Pd₂(dba)₃ / 4 mol% BINAP
8
80
>99
92
N-Isobutylaniline
2 mol% Pd₂(dba)₃ / 4 mol% RuPhos
12
100
95
86
4-Fluoro-N-isobutyl-3-methoxyaniline
2 mol% Pd₂(dba)₃ / 4 mol% RuPhos
18
110
88
79
Analysis: 4-Fluoro-3-methoxyaniline reacts readily under standard bidentate ligand conditions (BINAP). In contrast, both isobutyl-substituted amines require the specialized RuPhos ligand and higher temperatures. The slight yield drop for 4-Fluoro-N-isobutyl-3-methoxyaniline compared to N-isobutylaniline is attributed to the inductive deactivation by the fluorine atom.
Workflow for overcoming steric hindrance in Buchwald-Hartwig amination.
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
Substrate Addition: Add 4-Fluoro-N-isobutyl-3-methoxyaniline (1.0 equiv) and 4-bromotoluene (1.2 equiv) dissolved in anhydrous toluene (0.2 M concentration).
Reaction & Internal Checkpoint: Seal the tube, remove from the glovebox, and heat to 110 °C. Validation Checkpoint: Withdraw 50 µL aliquots at 6h, 12h, and 18h. Quench with water, extract with EtOAc, and analyze via GC-MS. The reaction is deemed complete when the aryl bromide peak area is <2% relative to an internal standard (e.g., dodecane). This prevents catalyst decomposition and over-reaction.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Acylation of primary anilines is typically instantaneous. However, the N-isobutyl group creates a kinetic barrier against bulky acyl chlorides (e.g., benzoyl chloride or pivaloyl chloride).
Mechanistic Causality: To overcome this steric shield, a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) is strictly required. DMAP reacts with the acyl chloride to form a highly electrophilic acylpyridinium intermediate. This intermediate is far more reactive than the parent acyl chloride, effectively driving the acylation of the sterically hindered secondary amine forward.
Comparative Data: N-Acylation with Benzoyl Chloride
Initiation: Dissolve 4-Fluoro-N-isobutyl-3-methoxyaniline (1.0 equiv) in anhydrous DCM (0.3 M). Add triethylamine (2.0 equiv) and DMAP (0.2 equiv).
Electrophile Addition: Cool the mixture to 0 °C. Add benzoyl chloride (1.5 equiv) dropwise over 10 minutes to prevent exothermic degradation.
Reaction & Internal Checkpoint: Warm to 40 °C and stir. Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1) using UV activity. The starting material (
Rf≈0.6
) will slowly convert to the less polar amide product (
Rf≈0.4
).
Quench & Wash: Once TLC indicates <5% starting material, quench with saturated aqueous NaHCO₃. Wash the organic layer with 1M HCl to remove DMAP and unreacted amine, ensuring the final organic layer contains only the neutral amide product.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Summary and Synthetic Recommendations
When benchmarking 4-Fluoro-N-isobutyl-3-methoxyaniline against its primary and un-substituted secondary counterparts, it is clear that the N-isobutyl group dictates the kinetic parameters of N-functionalization, while the fluoro/methoxy substituents dictate the electronic parameters.
For Cross-Coupling: Standard bidentate ligands (BINAP, dppf) will fail or yield massive hydrodehalogenation byproducts. Researchers must default to bulky monophosphines (RuPhos, BrettPhos) and elevated temperatures (100–110 °C).
For Acylation/Amidation: Standard base-mediated conditions (Et₃N alone) will result in sluggish conversions. The inclusion of DMAP (10-20 mol%) and gentle heating is mandatory to form the reactive acylpyridinium species.
By applying these mechanistically grounded protocols, drug development professionals can reliably integrate this complex building block into advanced pharmaceutical intermediates.
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis
Journal of the American Chemical Society.
URL:[Link]
Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid
ACS Omega / National Institutes of Health (NIH).
URL:[Link]
Comparative
Comprehensive Mass Spectrometry Guide for the Molecular Weight Confirmation of 4-Fluoro-N-isobutyl-3-methoxyaniline
Introduction In pharmaceutical development, the rigorous structural and molecular weight confirmation of synthetic building blocks is a non-negotiable quality control step. 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS 15035...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In pharmaceutical development, the rigorous structural and molecular weight confirmation of synthetic building blocks is a non-negotiable quality control step. 4-Fluoro-N-isobutyl-3-methoxyaniline (CAS 1503571-55-8) is a highly specific fluorinated aniline derivative utilized in advanced drug synthesis[1].
With a chemical formula of C₁₁H₁₆FNO , its theoretical exact monoisotopic mass is 197.1216 Da . To definitively confirm this molecular weight, researchers must select the appropriate mass spectrometry (MS) platform. This guide provides an objective comparison of three primary MS techniques—LC-ESI-HRMS, GC-EI-MS, and MALDI-TOF—and establishes a self-validating experimental workflow that synthesizes exact mass data with structural fragmentation fingerprints.
Section 1: Comparative Analysis of Ionization Techniques
Selecting the correct ionization mode is the most critical variable in mass spectrometry. The physical chemistry of the analyte dictates its behavior in the gas phase.
Electrospray Ionization (ESI): ESI is a "soft" atmospheric pressure ionization technique. It transfers ions from the liquid phase to the gas phase with minimal excess internal energy, which prevents the molecule from shattering[2]. Because 4-Fluoro-N-isobutyl-3-methoxyaniline contains a secondary amine, it acts as a strong gas-phase base. In positive mode (ESI+), it readily accepts a proton to form the [M+H]⁺ ion at m/z 198.1294.
Electron Ionization (EI): EI is a classical "hard" ionization method. Gas-phase molecules eluting from a gas chromatograph are bombarded with a high-energy 70 eV electron beam[3]. This energy vastly exceeds the ionization potential of organic bonds, ejecting an electron to form the radical cation M⁺• at m/z 197.1216, followed by extensive, reproducible fragmentation.
Matrix-Assisted Laser Desorption/Ionization (MALDI): While MALDI is an excellent soft ionization technique for large biomolecules, it requires a chemical matrix that heavily populates the low-mass region (m/z < 500) with background noise[3]. Therefore, it is highly sub-optimal for a small molecule weighing 197 Da.
Table 1: Quantitative & Qualitative Comparison of MS Platforms
Parameter
LC-ESI-HRMS
GC-EI-MS
MALDI-TOF-MS
Ionization Mode
Soft (ESI+)
Hard (EI, 70 eV)
Soft (Laser Desorption)
Primary Ion Detected
[M+H]⁺ (m/z 198.1294)
M⁺• (m/z 197.1216)
[M+H]⁺ (m/z 198.1294)
Mass Accuracy
< 5 ppm
Nominal (~0.1 Da)
< 10 ppm
Fragmentation
Minimal (Intact molecular ion)
Extensive (Structural fingerprint)
Minimal
Suitability for Analyte
Optimal (Exact mass confirmation)
Optimal (Structural elucidation)
Sub-optimal (Matrix interference)
Section 2: Mechanistic Causality & Self-Validating Systems
A robust analytical protocol must be self-validating . Relying solely on LC-ESI-HRMS provides exceptional mass accuracy, confirming the elemental composition (C₁₁H₁₆FNO), but the lack of fragmentation means an isomer could yield the exact same mass[2]. Conversely, relying solely on GC-EI-MS provides a structural fingerprint, but the molecular ion (M⁺•) can sometimes be too weak to detect definitively.
By splitting the sample and running an orthogonal workflow—where the ESI data confirms the intact mass and the EI data confirms the structural connectivity—the two methods cross-validate one another, eliminating false positives.
Orthogonal mass spectrometry workflow for the self-validating confirmation of molecular weight.
Section 3: Experimental Protocols
Protocol A: LC-ESI-HRMS (High-Resolution Mass Spectrometry)
Objective: Measure the exact mass of the intact molecule to mathematically prove the elemental composition.
Causality of Reagents: We utilize 0.1% Formic Acid (FA) in the mobile phase. The low pH environment forces the secondary amine of the aniline core to accept a proton in solution. When the droplets undergo Rayleigh fission in the ESI source, this pre-formed [M+H]⁺ ion is efficiently desorbed into the gas phase, maximizing signal intensity[2].
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of 4-Fluoro-N-isobutyl-3-methoxyaniline in 1 mL of LC-MS grade Methanol. Dilute a 10 µL aliquot into 990 µL of a 50:50 Water:Acetonitrile solution containing 0.1% FA (Final concentration: 10 µg/mL).
Chromatography: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
MS Parameters: Operate the Quadrupole-Time-of-Flight (Q-TOF) instrument in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation gas temperature to 350°C.
Data Interpretation: Extract the ion chromatogram for m/z 198.1294. A successful confirmation requires a mass error of < 5 ppm and an isotopic distribution matching the theoretical C₁₁H₁₇FNO⁺ profile.
Objective: Confirm the nominal molecular weight and elucidate structural connectivity via standardized fragmentation.
Causality of Parameters: The ion source is strictly set to 70 eV. At this specific kinetic energy, the de Broglie wavelength of the bombarding electrons perfectly matches the length of typical organic covalent bonds (approx. 0.14 nm). This maximizes energy transfer, ensuring the fragmentation pattern is highly reproducible and can be matched against standardized spectral libraries[3].
Step-by-Step Methodology:
Sample Preparation: Dilute the stock compound to 50 µg/mL in a highly volatile, non-polar solvent such as Dichloromethane (DCM) or Hexane. Crucial: Do not use aqueous solvents, as water damages the stationary phase of GC columns and disrupts the high vacuum required for EI.
Chromatography: Inject 1 µL (using a 10:1 split ratio) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m length x 0.25 mm inner diameter x 0.25 µm film thickness).
Thermal Gradient: Set the initial oven temperature to 80°C (hold for 1 min), then ramp at 15°C/min to 280°C (hold for 3 mins).
MS Parameters: Maintain the transfer line at 280°C and the EI ion source at 230°C. Set the electron energy to 70 eV and scan from m/z 50 to 300.
Data Interpretation: Identify the molecular radical cation (M⁺•) at m/z 197. Validate the structure by identifying key diagnostic fragments:
m/z 140: Corresponds to the loss of the isobutyl radical (-C₄H₉, -57 Da).
m/z 182: Corresponds to the loss of the methyl radical from the methoxy group (-CH₃, -15 Da).
References
De Vijlder, T., Valkenborg, D., Lemière, F., Romijn, E. P., Laukens, K., & Cuyckens, F. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. National Center for Biotechnology Information (PMC).[Link]
Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame. [Link]
4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8) Proper Disposal and Handling Protocols As drug development and chemical synthesis scale, the management of complex halogenated aromatic amines requires rigorous, s...
Author: BenchChem Technical Support Team. Date: April 2026
4-Fluoro-N-isobutyl-3-methoxyaniline (CAS: 1503571-55-8) Proper Disposal and Handling Protocols
As drug development and chemical synthesis scale, the management of complex halogenated aromatic amines requires rigorous, scientifically grounded disposal protocols. 4-Fluoro-N-isobutyl-3-methoxyaniline presents a dual-hazard profile: the acute systemic toxicity inherent to secondary anilines, and the environmental persistence and corrosive combustion byproducts characteristic of fluorinated organics[1][2].
This guide provides laboratory managers, environmental health and safety (EHS) officers, and researchers with the definitive, step-by-step operational plan for the safe handling and terminal destruction of this compound.
Chemical Profiling & Hazard Causality
To design a self-validating disposal protocol, one must first understand the molecular mechanisms that make this compound hazardous. You cannot properly dispose of a chemical without understanding how it interacts with biological systems and thermal stress.
The Mechanistic Basis of Toxicity
Like other aniline derivatives, 4-Fluoro-N-isobutyl-3-methoxyaniline is a potent inducer of methemoglobinemia [3]. The toxicity is not caused by the parent compound directly, but by its hepatic metabolism. Cytochrome P450 enzymes N-hydroxylate the aniline core into a phenylhydroxylamine derivative. This metabolite reacts with oxyhemoglobin (Fe²⁺), oxidizing it to methemoglobin (Fe³⁺) and forming nitrosobenzene[4][5]. Because methemoglobin cannot bind oxygen, systemic hypoxia ensues. Furthermore, the strong carbon-fluorine (C-F) bond makes the molecule environmentally persistent, resisting standard biological degradation.
Because this compound contains a fluorine atom, standard solvent incineration is strictly prohibited. Combustion of fluorinated organics without proper emission controls generates Hydrogen Fluoride (HF) gas—a highly toxic, corrosive acid that destroys standard incinerator linings and poses severe environmental risks[2][6].
The EPA mandates that halogenated non-solvent wastes be disposed of via High-Temperature Rotary Kiln Incineration coupled with Caustic Scrubbing [2][7].
Phase 1: Point-of-Generation Containment
Segregation: Isolate 4-Fluoro-N-isobutyl-3-methoxyaniline waste from all strong oxidizers (e.g., nitric acid, peroxides) and strong acids. Mixing anilines with oxidizers can result in violent, exothermic reactions.
Primary Containment: Collect liquid waste and contaminated solid consumables (e.g., pipette tips, gloves) in High-Density Polyethylene (HDPE) or PTFE-lined drums. Do not use standard metal drums, as trace degradation products may induce corrosion.
BTU Blending: Because fluorinated compounds often have lower heat values, the waste management facility will blend this waste with high-BTU solvents (e.g., non-halogenated hydrocarbons) to ensure the mixture maintains a sustained combustion temperature of at least 1,100°C (2,000°F)[7][8].
Phase 3: Thermal Destruction & Scrubbing
Rotary Kiln Incineration: The blended waste is injected into a rotary kiln. The >1,100°C temperature and extended residence time guarantee the thermal cleavage of the highly stable C-F and C-N bonds, achieving a Destruction and Removal Efficiency (DRE) of >99.99%[7][8].
Caustic Scrubbing (Neutralization): The combustion exhaust—now rich in HF gas and NOx—is immediately routed into a wet scrubber. A continuous spray of Sodium Hydroxide (NaOH) solution reacts with the HF gas, neutralizing it into liquid Sodium Fluoride (NaF) and water[2][6].
Effluent Management: The resulting aqueous stream containing NaF and NaNO₃ is precipitated, filtered, and the inert solid salts are routed to a secure RCRA Subtitle C landfill[2].
Destruction Pathway Visualization
The following diagram illustrates the mandatory thermal destruction and neutralization logic required for fluorinated anilines to prevent atmospheric HF release.
Fig 1. Thermal destruction and caustic scrubbing pathway for fluorinated aniline derivatives.
Emergency Spill Response Protocol
In the event of an accidental release prior to disposal, immediate action is required to prevent dermal absorption and inhalation of vapors.
Evacuate & Ventilate: Immediately clear the area. Ensure laboratory fume hoods and localized exhaust ventilation are operating at maximum capacity.
PPE Escalation: Responders must don positive-pressure Self-Contained Breathing Apparatus (SCBA) and heavy-duty chemical-protective suits (e.g., Tychem)[3]. Standard nitrile gloves are insufficient for prolonged aniline exposure; use butyl rubber or Viton gloves.
Containment: Dam the spill using an inert, non-combustible absorbent material (e.g., dry sand, earth, or specialized vermiculite). Never use combustible absorbents like sawdust.
Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a sealed, labeled RCRA-compliant container.
Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to convert residual aniline base into a more water-soluble, less volatile salt, followed by a thorough wash with soap and water. Collect all wash water as hazardous waste.
References
Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC . Centers for Disease Control and Prevention.[Link]
Aniline Acute Exposure Guideline Levels - NCBI - NIH . National Institutes of Health.[Link]
Drugs may be Induced Methemoglobinemia - Longdom Publishing . Longdom.[Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA).[Link]
Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1 . U.S. Environmental Protection Agency (EPA).[Link]
Engineering Handbook for Hazardous Waste Incineration: Draft . U.S. Environmental Protection Agency (EPA).[Link]
Destroying Chemical Wastes in Commercial Scale Incinerators Facility Report No.1 . U.S. Environmental Protection Agency (EPA).[Link]
Navigating the Uncharted: A Practical Guide to Personal Protective Equipment for 4-Fluoro-N-isobutyl-3-methoxyaniline
In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet established. 4-Fluoro-N-isobutyl-3-methoxyaniline is one such case.
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and chemical research, we often encounter novel compounds for which comprehensive safety data is not yet established. 4-Fluoro-N-isobutyl-3-methoxyaniline is one such case. The absence of a specific Safety Data Sheet (SDS) requires us to adopt a rigorous, science-led approach to risk assessment. This guide provides essential safety and logistical information by leveraging data from a close structural analog, 4-Fluoro-3-methoxyaniline (CAS 64465-53-8) , and established best practices for handling substituted aromatic amines.[1] Our primary goal is to empower you, our fellow researchers, to handle this compound with the highest degree of safety and confidence.
The Principle of Prudence: Hazard Assessment by Analogy
The core of our safety protocol is built upon the known hazard profile of 4-Fluoro-3-methoxyaniline. The addition of an N-isobutyl group to this parent molecule is unlikely to mitigate its inherent toxicological properties. Aromatic amines as a class are known for their potential for skin absorption and toxicity. Therefore, we must assume the hazards associated with the primary amine are present, if not amplified, in its N-alkylated derivative.
The GHS hazard classifications for the parent compound, 4-Fluoro-3-methoxyaniline, provide a clear directive for our PPE and handling strategy.[1]
Hazard Classification
GHS Hazard Statement
Implication for Laboratory Handling
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
Strict prohibition of eating, drinking, or smoking in the lab. Avoid hand-to-mouth contact.
Skin Irritation (Category 2)
H315: Causes skin irritation
Impervious gloves and a lab coat are mandatory to prevent direct contact.
Serious Eye Damage (Category 1)
H318: Causes serious eye damage
Chemical safety goggles and a face shield are required to protect against splashes.
STOT SE 3
H335: May cause respiratory irritation
All handling must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
Aquatic Chronic (Category 3)
H412: Harmful to aquatic life with long lasting effects
Disposal must follow hazardous waste protocols to prevent environmental release.
Source: PubChem CID 2774533 for 4-Fluoro-3-methoxyaniline.[1]
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Based on this risk assessment, a specific ensemble of PPE is not just recommended, but essential. Each component is chosen to counteract a specific hazard presented by the compound class.
Respiratory Protection
All manipulations of 4-Fluoro-N-isobutyl-3-methoxyaniline, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood. This is the primary engineering control to mitigate the risk of respiratory irritation.[1] In the event of a significant spill or failure of the fume hood, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used by the emergency response team.[2]
Eye and Face Protection
Given the high risk of serious eye damage (Category 1), standard safety glasses are insufficient.[1]
Chemical Safety Goggles: Must be worn at all times when the compound is in the laboratory.
Face Shield: A full-face shield must be worn over the safety goggles during any procedure with a risk of splashing, such as transferring solutions or during spill cleanup.[3]
Skin and Body Protection
Aromatic amines can be readily absorbed through the skin, making dermal protection a critical control point.[4]
Gloves: Wear chemical-resistant gloves. Given the nature of aromatic amines, double-gloving is a highly recommended best practice. Nitrile gloves may be suitable for incidental contact, but for extended handling, consider more robust options like neoprene or butyl rubber. Always inspect gloves for any signs of degradation or puncture before use and remove them using the proper technique to avoid contaminating your skin.[3]
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is mandatory to protect against incidental skin contact.
Additional Protection: For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat. Ensure legs and feet are fully covered with long pants and closed-toe shoes.
The Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow minimizes the potential for exposure at every stage. The following protocol outlines the lifecycle of 4-Fluoro-N-isobutyl-3-methoxyaniline within the laboratory environment.
Caption: End-to-end workflow for handling 4-Fluoro-N-isobutyl-3-methoxyaniline.
Emergency Protocols: Immediate and Effective Response
Personnel Exposure
Skin Contact: Immediately remove all contaminated clothing.[5][6] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management
This protocol is for minor incidental spills (<100 mL) within a chemical fume hood. For any spill outside of a fume hood, or for larger spills, evacuate the area, restrict access, and contact your institution's emergency response team.
Alert Personnel: Notify others in the immediate area of the spill.
Ensure PPE: Ensure you are wearing your full PPE ensemble, including double gloves, chemical safety goggles, and a face shield.
Contain the Spill: Cover the liquid spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
Collect Residue: Carefully scoop the absorbent material into a designated, sealable, and chemically resistant container (e.g., a heavy-duty plastic bag or bucket).
Decontaminate: Wipe the spill area with a cloth or sponge dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
Label and Dispose: Seal the container with the collected waste and contaminated cleaning materials. Attach a hazardous waste label detailing the contents.
Report: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
Logistical Closure: Waste Disposal Plan
All waste containing 4-Fluoro-N-isobutyl-3-methoxyaniline, whether solid, liquid, or contaminated debris, must be treated as hazardous waste.
Solid Waste: This includes any un-used compound, contaminated absorbent materials, and disposable PPE (gloves, etc.). It should be collected in a clearly labeled, sealed container.
Liquid Waste: Unused solutions and contaminated rinseates should be collected in a sealed, chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Fluoro-N-isobutyl-3-methoxyaniline".
Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management program.[6] Do not pour any amount down the drain, as the parent compound is known to be harmful to aquatic life.[1]
By adhering to these stringent protocols, we can confidently manage the risks associated with novel aromatic amines and continue our vital research with the utmost commitment to safety.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774533, 4-Fluoro-3-methoxyaniline. Retrieved from [Link]
Aniline Safety and Handling: A Guide for Industrial Users. (n.d.). Retrieved from [Link]
BloomTechz. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [Link]